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4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine Documentation Hub

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  • Product: 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine
  • CAS: 1260215-33-5

Core Science & Biosynthesis

Foundational

Comprehensive Safety, Handling, and Application Guide for 4-(Prop-1-ynyl)-2-(trimethylstannyl)pyridine in Advanced Drug Discovery

Executive Summary 4-(Prop-1-ynyl)-2-(trimethylstannyl)pyridine is a highly specialized organometallic reagent utilized primarily in palladium-catalyzed Stille cross-coupling reactions. In modern drug discovery, it serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Prop-1-ynyl)-2-(trimethylstannyl)pyridine is a highly specialized organometallic reagent utilized primarily in palladium-catalyzed Stille cross-coupling reactions. In modern drug discovery, it serves as a critical building block for synthesizing complex heterocyclic architectures, most notably in the development of beta-site amyloid precursor protein cleaving enzyme (BACE) inhibitors for Alzheimer's disease [1].

While organostannanes offer unparalleled chemoselectivity and moisture stability compared to other organometallics, the trimethylstannyl (TMT) moiety imparts extreme toxicity. This whitepaper transcends a traditional Material Safety Data Sheet (MSDS) by providing researchers with the mechanistic causality behind the compound's hazards, self-validating handling protocols, and optimized synthetic workflows.

Physicochemical Profile & Hazard Classification

Unlike standard organic solvents, the hazard profile of this compound is entirely dominated by the TMT group. The lipophilic nature of the pyridine and propynyl groups further enhances the bioavailability of the toxic tin center.

Table 1: Physicochemical & Hazard Summary
ParameterSpecification / Description
Chemical Name 4-(Prop-1-ynyl)-2-(trimethylstannyl)pyridine
Molecular Formula C11H15NSn
Structural Features Pyridine ring, C4-propynyl group, C2-trimethylstannyl group
Appearance Pale yellow to colorless viscous liquid/oil
GHS Hazard Classification Category 1/2 : Fatal if swallowed, inhaled, or absorbed through skin.
Primary Target Organs Central Nervous System (Hippocampus/Limbic System), Liver
Environmental Toxicity Very toxic to aquatic life with long-lasting effects (Class 1)

Mechanistic Toxicology: The Causality of Trimethyltin Hazards

To safely handle 4-(Prop-1-ynyl)-2-(trimethylstannyl)pyridine, researchers must understand why it is dangerous. Trimethyltin derivatives are not merely irritants; they are potent, irreversible neurotoxins.

The Mechanism of Action: Due to its high lipophilicity, the TMT moiety easily breaches the blood-brain barrier (BBB). Once localized in the central nervous system—specifically targeting the hippocampal neurons—TMT induces a massive intracellular accumulation of Reactive Oxygen Species (ROS). This oxidative stress causes the rapid depolarization of the mitochondrial membrane potential ( ΔΨm​ ). The compromised mitochondria release cytochrome c, which activates the caspase-3 cascade, ultimately executing neuronal apoptosis and causing irreversible limbic system damage [2].

TMT_Tox TMT Trimethyltin (TMT) Exposure BBB Crosses Blood-Brain Barrier (Lipophilic) TMT->BBB ROS Intracellular ROS Generation BBB->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Neuronal Apoptosis (Limbic System) Caspase->Apoptosis

TMT-induced neurotoxic pathway via ROS generation and mitochondrial apoptosis.

PPE & Engineering Controls (Risk Mitigation)

Because of the mechanism described above, standard laboratory personal protective equipment (PPE) is fundamentally inadequate.

  • Glove Permeability: Standard nitrile or latex gloves offer zero protection against organotins. The lipophilic TMT compound dissolves directly through the non-polar nitrile matrix in seconds. Causality: To prevent dermal absorption, researchers must wear Silver Shield (ethylene vinyl alcohol laminate) gloves, which provide an impermeable chemical barrier, typically worn underneath a larger nitrile glove for mechanical dexterity [3].

  • Engineering Controls: All manipulations must be performed in a certified Class II Type B2 fume hood. Schlenk line techniques are recommended not just for reaction integrity, but to maintain a closed system that prevents aerosolized exposure.

Synthetic Application: The Stille Cross-Coupling Workflow

Despite its toxicity, 4-(Prop-1-ynyl)-2-(trimethylstannyl)pyridine is irreplaceable in late-stage drug functionalization. Organostannanes are completely inert to moisture and oxygen, allowing them to be coupled with complex, highly functionalized aryl halides without the need for protecting groups [4].

Stille_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (with TMT-Pyridine) PdII->TransMet PdII_Trans Transmetalated Pd(II) Complex TransMet->PdII_Trans Organotin RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (BACE Inhibitor) RedElim->Product Yields Product

Palladium-catalyzed Stille cross-coupling catalytic cycle.

Self-Validating Experimental Protocol

The following protocol outlines the coupling of 4-(Prop-1-ynyl)-2-(trimethylstannyl)pyridine with an aryl bromide to synthesize a BACE inhibitor precursor. It incorporates a self-validating fluoride workup to ensure the safe removal of toxic tin byproducts.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, dissolve the aryl bromide (1.0 eq) and 4-(Prop-1-ynyl)-2-(trimethylstannyl)pyridine (1.1 eq) in anhydrous DMF. Add Pd(PPh3​)4​ (0.05 eq).

  • Causality: DMF is chosen for its high boiling point and ability to stabilize the Pd(0) catalyst.

  • Validation: Sparge the solution with Argon for 15 minutes. The cessation of oxygen-induced side reactions (homocoupling) validates the degassing step.

Step 2: Catalytic Coupling

  • Action: Heat the reaction mixture to 100°C for 12 hours under an Argon atmosphere.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The complete consumption of the UV-active aryl bromide starting material validates the end of the catalytic cycle.

Step 3: The Fluoride Quench (Critical Safety Step)

  • Action: Cool the mixture to room temperature. Add a 10-fold excess of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 2 hours.

  • Causality: Trimethyltin halides (the byproduct of the reaction) are highly soluble and difficult to separate from the product. Fluoride ions have an exceptionally high thermodynamic affinity for tin. The KF wash forces the formation of trimethyltin fluoride ( Me3​SnF ), a highly insoluble polymeric solid.

  • Validation: The immediate precipitation of a dense, white solid in the aqueous layer visually validates that the toxic tin species has been successfully sequestered.

Step 4: Purification & Spectroscopic Validation

  • Action: Filter the mixture through a pad of Celite to remove the Me3​SnF polymer and Pd black. Extract the filtrate with Ethyl Acetate, dry over MgSO4​ , and purify via silica gel chromatography.

  • Validation: Analyze the purified product via 1H -NMR. The total absence of tin satellite peaks (typically distinct doublets flanking the methyl signal at ~0.3 ppm) provides definitive, self-validating proof that the product is free of neurotoxic organotin contamination.

Decontamination and Waste Management

Never dispose of trimethyltin waste in standard organic waste carboys. TMT compounds must be chemically quenched prior to disposal.

  • Iodine Quench: Treat contaminated glassware and residual organotins with a dilute solution of Iodine ( I2​ ) in THF. The iodine oxidatively cleaves the Sn-C bonds, converting the highly toxic trimethyltin into significantly less toxic, inorganic tin(IV) iodides.

  • Segregation: Collect all precipitated Me3​SnF and quenched solutions in a dedicated, clearly labeled "Organotin Waste" container for specialized incineration.

References

  • Compounds and their use as BACE inhibitors.Google Patents (US10231967B2).
  • Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate Trimethyltin-Induced Neurotoxicity. MDPI International Journal of Molecular Sciences. Retrieved from: [Link]

  • Laboratory Safety Manual: Particularly Hazardous Substances & Glove Compatibility. Princeton University Environmental Health and Safety. Retrieved from: [Link]

  • The Stille Coupling: Mechanism and Applications. Organic Chemistry Portal. Retrieved from:[Link]

Exploratory

An In-depth Technical Guide to the Toxicity Profile of Trimethylstannyl Pyridine Compounds in Laboratory Research

Foreword: Navigating the Toxicological Landscape of Organotin Pyridines This guide provides a comprehensive technical overview of the toxicity profile of trimethylstannyl pyridine compounds, a class of organotin reagents...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Toxicological Landscape of Organotin Pyridines

This guide provides a comprehensive technical overview of the toxicity profile of trimethylstannyl pyridine compounds, a class of organotin reagents utilized in laboratory research, particularly in organic synthesis. Given the inherent toxicity of organotin compounds, a thorough understanding of their potential hazards, mechanisms of action, and appropriate handling procedures is paramount for ensuring the safety of researchers and the integrity of scientific data. This document synthesizes current knowledge, drawing parallels from the extensively studied trimethyltin (TMT) chloride, to offer a detailed examination of the neurotoxic and immunotoxic effects of trimethylstannyl pyridines. It is intended for researchers, scientists, and drug development professionals who handle or are considering the use of these compounds.

Introduction to Trimethylstannyl Pyridine Compounds

Trimethylstannyl pyridine compounds are organometallic compounds characterized by a pyridine ring bonded to a trimethylstannyl group ((CH₃)₃Sn-). These compounds serve as valuable reagents in cross-coupling reactions, such as the Stille coupling, enabling the formation of carbon-carbon bonds and the synthesis of complex organic molecules. An example of their application is the synthesis of 3-pyridyl trimethyl tin from trimethyltin chloride and 3-bromopyridine, a process documented in chemical research.[1]

While their synthetic utility is significant, the toxicity of these compounds is primarily dictated by the trimethyltin moiety. Organotin compounds are known for their toxic effects on several organ systems, with the triorganotins, including trimethyltin, being particularly potent.[1] Exposure can occur through inhalation, ingestion, or skin absorption.[1]

The Toxicological Profile: A Focus on Neurotoxicity and Immunotoxicity

The toxicity of trimethylstannyl pyridine compounds is expected to closely mirror that of other trimethyltin compounds, such as trimethyltin (TMT) chloride, which is a well-established and potent neurotoxin.[2][3] The primary target organs for organotin toxicity are the brain, immune system, liver, and skin.[1]

Neurotoxicity: The Primary Hazard

Trimethyltin compounds are potent neurotoxins that selectively damage the central nervous system (CNS), particularly the limbic system, including the hippocampus and entorhinal cortex.[1] This selective neuronal necrosis can manifest in a range of clinical signs.[1]

Key Manifestations of Neurotoxicity:

  • Behavioral Changes: Aggressiveness, hyperactivity, and disorientation.[1]

  • Cognitive Impairment: Headaches and impaired memory.[1]

  • Neurological Symptoms: Tremors, seizures, and an acute limbic-cerebellar syndrome.[1][2]

The neurotoxic effects can have a delayed onset, appearing up to three days after exposure.[1]

Immunotoxicity: A Secondary but Significant Threat

Organotin compounds are known to be immunotoxic, with effects observed in both vertebrates and invertebrates. The primary mechanism of immunotoxicity involves the induction of apoptosis (programmed cell death) in immune cells, particularly thymocytes and lymphocytes. This can lead to a compromised immune response.

Key Immunotoxic Effects:

  • Thymus Atrophy: Reduction in the size of the thymus gland.

  • Lymphocytopenia: Decrease in the number of circulating lymphocytes.

  • Altered Cytokine Production: Dysregulation of signaling molecules that mediate the immune response.

Other Toxicological Concerns

In addition to neurotoxicity and immunotoxicity, trimethylstannyl pyridine compounds are likely to exhibit other toxic effects, as indicated by the Safety Data Sheet (SDS) for the related compound, 3-(tributylstannyl)pyridine. These include:

  • Acute Toxicity: Fatal if swallowed or in contact with skin.[4]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[4]

  • Organ Damage: Causes damage to organs, specifically the thymus, cardiovascular system, and blood, through prolonged or repeated exposure.[4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[4]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

Mechanisms of Toxicity: Unraveling the Molecular Pathways

The toxicity of trimethyltin compounds is believed to stem from their ability to disrupt fundamental cellular processes. While the exact mechanisms are still under investigation, several key pathways have been implicated.[1][5]

Proposed Mechanisms of Trimethyltin-Induced Toxicity:

  • Mitochondrial Dysfunction: TMT can interfere with mitochondrial function, leading to impaired energy metabolism and the generation of reactive oxygen species (ROS).

  • Oxidative Stress: The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

  • Intracellular Calcium Overload: TMT can disrupt calcium homeostasis, leading to an influx of calcium into the cell, which can trigger a cascade of damaging events, including apoptosis.

  • Glutamate Excitotoxicity: TMT may lead to an elevation of extracellular glutamate, a key excitatory neurotransmitter. Overstimulation of glutamate receptors can lead to neuronal cell death.[1]

  • Inflammation: TMT can induce an inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.

The following diagram illustrates the proposed signaling pathways involved in trimethyltin-induced neurotoxicity.

Trimethyltin_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events cluster_outcome Outcome Trimethylstannyl Pyridine Trimethylstannyl Pyridine Mitochondrial Dysfunction Mitochondrial Dysfunction Trimethylstannyl Pyridine->Mitochondrial Dysfunction Ca2+ Influx Ca2+ Influx Trimethylstannyl Pyridine->Ca2+ Influx Glutamate Release Glutamate Release Trimethylstannyl Pyridine->Glutamate Release Increased ROS Increased ROS Mitochondrial Dysfunction->Increased ROS Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Apoptosis Apoptosis Ca2+ Influx->Apoptosis Neuroinflammation Neuroinflammation Glutamate Release->Neuroinflammation Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death Neuroinflammation->Neuronal Cell Death Apoptosis->Neuronal Cell Death

Caption: Proposed signaling pathways in trimethyltin-induced neurotoxicity.

Quantitative Toxicity Data

Table 1: Hazard Classification for 3-(Tributylstannyl)pyridine

Hazard ClassCategory
Acute toxicity, oral3
Acute toxicity, dermal4
Skin corrosion/irritation2
Serious eye damage/eye irritation2
Reproductive toxicity1B
Specific target organ toxicity (repeated)1

Source: Safety Data Sheet for 3-(tributylstannyl)pyridine[4]

Researchers should treat all trimethylstannyl pyridine compounds as highly toxic substances and handle them with extreme caution.

Experimental Protocols for Toxicity Assessment

The following are detailed, step-by-step methodologies for key experiments to assess the toxicity of trimethylstannyl pyridine compounds. These protocols are based on established methods for evaluating the toxicity of organotin compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the cytotoxic effects of a trimethylstannyl pyridine compound on a neuronal cell line (e.g., SH-SY5Y or PC12).

Materials:

  • Neuronal cell line

  • Cell culture medium and supplements

  • Trimethylstannyl pyridine compound

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding:

    • Culture neuronal cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[8]

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the trimethylstannyl pyridine compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10-50 µL of MTT solution to each well.[7][8]

    • Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[7][8]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[6][7]

    • A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value.

The following diagram outlines the experimental workflow for the MTT assay.

MTT_Assay_Workflow A Seed Neuronal Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with Trimethylstannyl Pyridine (Various Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Neurotoxicity Assessment in Rodents

In vivo studies are essential for evaluating the systemic neurotoxic effects of a compound. The following is a general guideline for a neurotoxicity study in rodents, based on OECD Test Guideline 424.[9]

Objective: To assess the neurotoxic potential of a trimethylstannyl pyridine compound in rats or mice following acute or repeated exposure.

Animals:

  • Young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a single sex.[10]

  • At least 10 animals per dose group.[9]

Experimental Design:

  • Dose Selection and Administration:

    • Conduct a preliminary dose-ranging study to determine appropriate dose levels.

    • Use at least three dose levels plus a vehicle control group.[9]

    • Administer the compound via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).

  • Functional Observational Battery (FOB):

    • Conduct a comprehensive assessment of neurological function at various time points.

    • Observations should include:

      • Home cage observations (posture, activity level).

      • Open field observations (gait, arousal, presence of tremors or convulsions).

      • Manipulative tests (sensory and motor reflexes).

  • Motor Activity Assessment:

    • Quantify motor activity using an automated activity monitoring system.

  • Neuropathology:

    • At the end of the study, perfuse a subset of animals from each group.

    • Collect and process brain tissue for histopathological examination.

    • Focus on brain regions known to be targets of trimethyltin, such as the hippocampus.

  • Data Analysis:

    • Analyze behavioral and motor activity data using appropriate statistical methods (e.g., ANOVA).

    • Evaluate neuropathological findings for the incidence and severity of lesions.

The following diagram illustrates the general workflow for an in vivo neurotoxicity study.

InVivo_Neurotoxicity_Workflow A Dose Range Finding Study B Main Study: Acclimatization of Rodents A->B C Randomization into Dose Groups (n≥10/group) B->C D Compound Administration (e.g., 28 days) C->D E Functional Observational Battery (FOB) at Multiple Timepoints D->E F Motor Activity Assessment D->F G Terminal Procedures: Euthanasia and Tissue Collection E->G F->G H Neuropathological Analysis (Histopathology) G->H I Statistical Analysis and Interpretation H->I

Caption: General workflow for an in vivo rodent neurotoxicity study.

Safety and Handling

Given the high acute and chronic toxicity of trimethylstannyl pyridine compounds, strict adherence to safety protocols is mandatory.

Key Safety Precautions:

  • Engineering Controls: All work with these compounds must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile or neoprene gloves.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-retardant lab coat should be worn.

  • Designated Area: A specific area within the laboratory should be designated for handling organotin compounds.

  • Waste Disposal: All organotin waste is considered hazardous and must be disposed of in a dedicated, labeled, and sealed container.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Ingestion or Inhalation: Seek immediate medical attention.

Conclusion

Trimethylstannyl pyridine compounds are valuable synthetic reagents that carry a significant toxicological risk, primarily driven by the trimethyltin moiety. The principal hazards are neurotoxicity and immunotoxicity, with the potential for severe acute and chronic health effects. Researchers must operate under the assumption that these compounds are highly toxic and adhere to stringent safety protocols. A thorough understanding of the potential mechanisms of toxicity and the implementation of appropriate in vitro and in vivo assessment strategies are crucial for both ensuring laboratory safety and advancing scientific knowledge in a responsible manner.

References

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  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Guan, F., et al. (2009). Preventable exposure to trimethyl tin chloride: a case report. Cases Journal, 2, 8883.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • OECD. (2018). Test No. 424: Neurotoxicity Study in Rodents. OECD Publishing.
  • PubChem. (n.d.). Pyridine, 2-(trimethylstannyl)-. Retrieved from [Link]

  • Crofton, K. M., et al. (2006). Evaluation of developmental neurotoxicity of organotins via drinking water in rats: monomethyltin.
  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium.
  • ResearchGate. (n.d.). Evaluation of developmental neurotoxicity of organotins via drinking water in rats: Monomethyl tin | Request PDF. Retrieved from [Link]

  • Crofton, K. M., et al. (2007). Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin.
  • ResearchGate. (2025, August 9). In vitro genotoxicity of pyridine in human lymphocytes | Request PDF. Retrieved from [Link]

  • Lai, Z. (n.d.). 笔记:使用DOT语言制作流程图. Retrieved from [Link]

  • Koutsofios, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz.
  • Shrestha, H. B. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium.
  • von Rabenau, C. (2022, October 22). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube.
  • PubChem. (n.d.). 2-Methyl-6-(tributylstannyl)pyridine. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • HackMD. (2019, August 14). Graphviz. Retrieved from [Link]

  • Koczyk, D. (1996). How does trimethyltin affect the brain: facts and hypotheses. Acta Neurobiologiae Experimentalis, 56(2), 587-596.
  • NextSDS. (n.d.). 2,5-dichloro-4-(trimethylstannyl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Jin, Y., et al. (2010). Immunotoxicity of pyrethroid metabolites in an in vitro model. Environmental Toxicology and Chemistry, 29(11), 2555-2560.
  • Aydin, S., et al. (2018). Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates. Drug and Chemical Toxicology, 41(1), 86-92.
  • Liu, Z., et al. (2021). The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage. Toxicology Letters, 345, 67-76.
  • MDPI. (2025, July 17). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Retrieved from [Link]

  • Alarcón, W. L., et al. (2021). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Journal of Toxicology and Environmental Health, Part B, 24(5), 195-209.
  • FDA. (2017, November 2). Redbook 2000: IV.C.10. Neurotoxicity Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Stille Cross-Coupling Reactions Using 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyridine Scaffolds and the Power of Stille Cross-Coupling The pyridine motif is a cornerstone in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds and the Power of Stille Cross-Coupling

The pyridine motif is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in the design of bioactive molecules.[1][5] The introduction of diverse substituents onto the pyridine ring is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic methodologies, the Stille cross-coupling reaction stands out as a robust and versatile tool for constructing carbon-carbon bonds.[6][7] Developed by John K. Stille, this palladium-catalyzed reaction between an organostannane and an organic electrophile is renowned for its tolerance of a wide range of functional groups and its relatively mild reaction conditions, making it particularly suitable for the synthesis of complex molecules.[6][8]

This application note provides detailed protocols for the use of a specialized building block, 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine , in Stille cross-coupling reactions. This reagent is particularly valuable as it allows for the direct introduction of a 4-(prop-1-yn-1-yl)pyridine moiety, a fragment with potential applications in kinase inhibitor design and other areas of medicinal chemistry. We will first outline a robust synthetic route to this key stannane intermediate and then provide detailed protocols for its application in Stille cross-coupling with various aryl and heteroaryl halides.

Synthesis of 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from a commercially available dihalopyridine. The strategy involves a selective Sonogashira coupling to introduce the propargyl group, followed by a regioselective lithiation and subsequent stannylation.

Workflow for the Synthesis of the Stannane Reagent

A 2-Chloro-4-iodopyridine B Sonogashira Coupling (Propyne, Pd/Cu catalyst, base) A->B Step 1 C 2-Chloro-4-(prop-1-yn-1-yl)pyridine B->C D Directed Lithiation (n-BuLi or LDA, THF, -78 °C) C->D Step 2 E Lithium Intermediate D->E F Quench with Me3SnCl E->F G 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine F->G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_coupled R-Pd(II)Ln-R' Transmetal->PdII_coupled Sn_byproduct X-SnMe3 Transmetal->Sn_byproduct RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R-R' RedElim->Product Stannane R'-SnMe3 Stannane->Transmetal Halide R-X Halide->OxAdd

Sources

Application

Application Note: Step-by-Step Synthesis of Substituted Pyridines via Trimethylstannyl Intermediates

Introduction & Strategic Overview Substituted pyridines, particularly 2,2'-bipyridines and 2,2':6',2''-terpyridines, are ubiquitous scaffolds in supramolecular chemistry, transition-metal catalysis, and modern drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Substituted pyridines, particularly 2,2'-bipyridines and 2,2':6',2''-terpyridines, are ubiquitous scaffolds in supramolecular chemistry, transition-metal catalysis, and modern drug development[1]. The construction of these extended multi-ring systems relies heavily on palladium-catalyzed carbon-carbon bond formation. Among the available methodologies, the Stille cross-coupling reaction utilizing trimethylstannylpyridine intermediates stands out for its broad functional group tolerance, precise regioselectivity, and high yields[2].

While tributylstannyl reagents are more commonly used in general organic synthesis due to their lower toxicity, trimethylstannyl derivatives offer distinct, field-proven advantages for pyridine chemistry:

  • Kinetic Reactivity: The reduced steric bulk of the trimethylstannyl group significantly accelerates the transmetalation step in the palladium catalytic cycle, which is crucial when coupling sterically hindered or electron-deficient heterocycles.

  • Purification Efficiency: Tributyltin halides are notoriously difficult to separate from non-polar organic products via column chromatography. In contrast, trimethyltin byproducts (e.g., Me3​SnCl ) are more water-soluble and volatile, allowing for highly efficient removal via simple acidic aqueous washes or Kugelrohr distillation[2].

Mechanistic Pathway & Causality

The overall synthetic workflow relies on two critical phases: the generation of the stannyl intermediate and the subsequent cross-coupling.

Phase 1: Halogen-Metal Exchange and Stannylation The preparation of 2-(trimethylstannyl)pyridine requires the treatment of a bromopyridine with n-butyllithium (n-BuLi). Causality Check: Pyridines are highly electrophilic. If the lithiation is performed at standard temperatures, the alkyllithium will act as a nucleophile, attacking the pyridine ring to form Chichibabin-type side products. To ensure that the halogen-metal exchange strictly outpaces nucleophilic addition, the reaction must be conducted at cryogenic temperatures (strictly -78 °C to -100 °C)[2]. The resulting lithiated intermediate is then rapidly quenched with trimethyltin chloride.

Phase 2: Palladium-Catalyzed Stille Coupling The isolated trimethylstannylpyridine acts as the nucleophilic coupling partner. Under the action of a Pd(0) catalyst, the stannane undergoes transmetalation with a Pd(II)-heteroaryl halide complex, followed by reductive elimination to yield the substituted bipyridine or terpyridine[1].

Workflow A Bromopyridine (Starting Material) B Lithiopyridine (Transient Intermediate) A->B n-BuLi, THF -78°C C Trimethylstannylpyridine (Stannyl Donor) B->C Me3SnCl -78°C to RT D Substituted Pyridine (Target Product) C->D Aryl Halide, Pd(0) Toluene, Reflux

Workflow for the synthesis of substituted pyridines via trimethylstannyl intermediates.

Experimental Protocols

⚠️ Safety Warning: Trimethyltin compounds are highly toxic, volatile, and readily absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood using stringent personal protective equipment (PPE).

Protocol A: Synthesis of 2-(Trimethylstannyl)pyridine

Objective: Convert 2-bromopyridine to 2-(trimethylstannyl)pyridine via directed lithiation.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon. Add anhydrous THF (50 mL) and 2-bromopyridine (10.0 mmol).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.1 equivalents, 1.6 M in hexanes) over 15 minutes. Self-Validation Cue: Slow addition prevents localized heating. The solution will typically transition to a deep red or orange color, visually validating the formation of the 2-lithiopyridine intermediate[2].

  • Stannylation: Stir the mixture at -78 °C for exactly 30 minutes. Add a solution of trimethyltin chloride (1.2 equivalents, 1.0 M in THF) dropwise. The deep color will rapidly fade to a pale yellow.

  • Warming & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via Kugelrohr distillation or used directly in the next step if purity is >90% by NMR[2].

Protocol B: Stille Cross-Coupling to Form Bipyridine Derivatives

Objective: Couple 2-(trimethylstannyl)pyridine with a halogenated pyridine to form a 2,2'-bipyridine scaffold.

  • Reagent Mixing: In a 100 mL Schlenk flask, combine 2-(trimethylstannyl)pyridine (5.0 mmol), the corresponding bromopyridine electrophile (4.5 mmol), and Pd(PPh3​)4​ (0.05 equivalents, 5 mol%)[1].

  • Solvent Addition: Add anhydrous, degassed toluene (30 mL). Causality Check: Toluene is the preferred solvent for Stille couplings of this nature because its high boiling point (110 °C) provides the necessary thermal energy to drive the transmetalation of sterically demanding or electron-deficient pyridines[3].

  • Reflux: Heat the mixture to 110 °C under argon for 12 to 24 hours. Monitor reaction completion via TLC or GC-MS.

  • Workup & Tin Removal: Cool the mixture to room temperature and concentrate under reduced pressure. To systematically remove the trimethyltin halide byproducts, treat the resulting black residue with aqueous HCl (6 M, 20 mL). Extract this acidic suspension with CH2​Cl2​ to remove non-basic organic impurities and catalyst ligands[1].

  • Neutralization: Basify the aqueous layer with cold aqueous ammonia (10%) until the pH > 9. Extract the free-based bipyridine product with CH2​Cl2​ (3 × 20 mL).

  • Purification: Dry over Na2​SO4​ , concentrate, and recrystallize from ethyl acetate or hexane to yield the pure substituted pyridine[1].

StilleCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd + R-Br TransMet Pd(II) Transmetalation OxAdd->TransMet + Py-SnMe3 - Br-SnMe3 RedElim Pd(II) Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - R-Py (Product)

The catalytic cycle of the palladium-catalyzed Stille cross-coupling reaction.

Quantitative Data Summary

The efficiency of trimethylstannyl-mediated Stille couplings is highly dependent on the electronic nature of the electrophile and the catalyst loading. The table below summarizes validated reaction parameters for synthesizing various pyridine architectures.

Substrate (Electrophile)Stannyl DonorCatalyst SystemConditionsYieldRef
2-Bromo-5-methylpyridine2,6-Bis(trimethylstannyl)pyridine Pd(PPh3​)4​ (6 mol%)Toluene, 110 °C, 24h63%[2]
2-Bromo-6-iodopyridine2-(Trimethylstannyl)pyridine Pd(PPh3​)4​ (5 mol%)Toluene, 110 °C, 12h>80%[3]
2,6-Dibromopyridine5-Methyl-2-(trimethylstannyl)pyridine Pd(PPh3​)4​ (6 mol%)Toluene, 110 °C, 96h71%[1]

Note: Prolonged reaction times (up to 4 days) are occasionally required when coupling di-halogenated pyridines to form terpyridines due to the sequential nature of the dual cross-coupling events[1].

References

[2] Title: New Synthetic Strategy toward Pyridine-Based Ligands for Supramolecular Chemistry Utilizing 2,6-Bis(trimethyltin)pyridine as the Central Building Block Source: Organic Letters - ACS Publications URL: [Link]

[3] Title: A Facile and Inexpensive Synthesis of 6-Ethynylbipyridine Source: Scirp.org URL: [Link]

[1] Title: Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Method

Application Note & Protocol: Functionalization of Pyridine Rings via 2-Trimethylstannylpyridine Cross-Coupling

Executive Summary The functionalization of pyridine rings is a foundational process in the development of pharmaceuticals, agrochemicals, and advanced supramolecular materials[]. Among the various carbon-carbon bond-form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine rings is a foundational process in the development of pharmaceuticals, agrochemicals, and advanced supramolecular materials[]. Among the various carbon-carbon bond-forming strategies, the palladium-catalyzed Stille cross-coupling utilizing2[2] stands out as a highly efficient method for constructing complex bipyridine, terpyridine, and conjugated molecular rod architectures[3].

While 2-pyridyl organometallics are notoriously prone to protodemetalation and often exhibit sluggish transmetalation kinetics due to the electron-deficient nature of the pyridine ring, the strategic use of the trimethylstannyl group overcomes these kinetic barriers. This guide provides a comprehensive, self-validating methodology for the synthesis and downstream application of 2-(trimethylstannyl)pyridine, detailing the causality behind critical experimental parameters[4].

Mechanistic Rationale & Causality

To achieve high yields in the functionalization of pyridines, researchers must understand the causality behind reagent selection and reaction conditions:

  • Trimethylstannyl vs. Tributylstannyl: The choice of the trimethylstannyl (-SnMe₃) group over the more commonly used tributylstannyl (-SnBu₃) group is driven by sterics. The reduced steric bulk of the -SnMe₃ group significantly lowers the activation energy required for the rate-determining transmetalation step. This is absolutely critical for electron-deficient heteroaryls like pyridine, which otherwise stall in the catalytic cycle[3].

  • The "Copper Effect" Co-Catalysis: In cases involving highly deactivated or sterically hindered electrophiles (e.g., 1,2-diiodobenzene), the addition of CuI facilitates a secondary transmetalation event (Sn → Cu → Pd). This intermediate organocopper species is highly reactive, scavenging inhibitory phosphine ligands and allowing the cross-coupling to proceed at markedly lower temperatures (e.g., 40 °C instead of 160 °C)[3].

  • Regioselective Lithiation: The synthesis of the organostannane relies on halogen-lithium exchange. Maintaining a strict -78 °C environment prevents the highly nucleophilic n-butyllithium from attacking the electrophilic C=N bond of the pyridine ring, ensuring exclusive reactivity at the halogenated site[4].

Workflow & Catalytic Cycle

Workflow A 2-Bromopyridine (Starting Material) B Halogen-Lithium Exchange (n-BuLi, THF, -78°C) A->B C Electrophilic Quench (Me3SnCl) B->C D 2-(Trimethylstannyl)pyridine (Organostannane) C->D F Stille Cross-Coupling (Pd Catalyst, Solvent, Δ) D->F Nucleophile E Aryl/Heteroaryl Halide (e.g., 2,5-Dibromopyridine) E->F Electrophile G Functionalized Pyridine (e.g., 2,2'-Bipyridine) F->G Product

Workflow for the synthesis and Stille cross-coupling of 2-(trimethylstannyl)pyridine.

CatalyticCycle Pd0 Pd(0)L_n PdII_1 Trans-Pd(II) (Ar)(X)L_2 Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Trans-Pd(II) (Ar)(Py)L_2 PdII_1->PdII_2 Transmetalation (Py-SnMe3) PdII_3 Cis-Pd(II) (Ar)(Py)L_2 PdII_2->PdII_3 Isomerization PdII_3->Pd0 Reductive Elimination Product Ar-Py Product PdII_3->Product Release

The palladium-catalyzed Stille cross-coupling catalytic cycle.

Quantitative Data & Optimization

The following table summarizes optimized conditions for the functionalization of various electrophiles using 2-(trimethylstannyl)pyridine. Note the inverse relationship between solvent polarity/co-catalyst presence and required reaction temperature.

ElectrophileOrganostannaneCatalyst SystemSolvent & TempYield (%)
[]2-TrimethylstannylpyridinePd(PPh₃)₄ (5 mol%)Toluene, 120 °C70–90%
1,2-Bis[5-(2-chloropyridyl)]ethyne2-TrimethylstannylpyridinePd(PPh₃)₄ (cat.)DMF, 160 °C77%
1,2-Diiodobenzene2-TrimethylstannylpyridinePd₂(dba)₃ / PPh₃ / CuIDMF, 40 °C75%

(Data synthesized from peer-reviewed methodologies for molecular rod preparation[3],[4])

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Trimethylstannyl)pyridine

Caution: Trimethyltin chloride is highly toxic and volatile. Perform all operations in a certified fume hood with appropriate PPE.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure argon (repeat 3x).

  • Solvation: Add 2-bromopyridine (10.0 mmol) and anhydrous THF (50 mL) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Self-Validation Check: Ensure the internal temperature probe reads ≤ -75 °C to prevent nucleophilic addition to the pyridine ring.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Self-Validation Check (D₂O Quench): Extract a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. The presence of >95% 2-deutero-pyridine confirms complete halogen-lithium exchange.

  • Stannylation: Dissolve trimethyltin chloride (1.1 equiv) in 10 mL anhydrous THF and add dropwise to the lithiated mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (20 mL).

  • Extraction & Purification: Extract with diethyl ether (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄. Critical: Purify the crude oil via Kugelrohr distillation or chromatography using neutral alumina. Standard silica gel is highly acidic and will cause rapid protodestannylation of the product.

Protocol B: Synthesis of 5-Bromo-2,2'-bipyridine via Stille Coupling

This protocol details the synthesis of a versatile molecular building block by coupling 2-(trimethylstannyl)pyridine with 2,5-dibromopyridine[4].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk tube, add 2,5-dibromopyridine (5.0 mmol) and Pd(PPh₃)₄ (0.25 mmol, 5 mol%).

  • Degassing: Evacuate the tube and backfill with argon (3x). Self-Validation Check: The rigorous exclusion of oxygen is validated if the palladium catalyst retains its bright yellow color; turning brown/black before heating indicates premature oxidation to inactive Pd(II).

  • Addition: Inject anhydrous, freeze-pump-thaw degassed toluene (25 mL), followed by 2-(trimethylstannyl)pyridine (5.2 mmol).

  • Coupling: Seal the tube and heat to 120 °C for 24 hours.

    • Self-Validation Check (Colorimetric): A persistent yellow/orange hue in the solution indicates an active catalytic cycle. The precipitation of a heavy black solid (palladium black) signifies catalyst death.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove palladium residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via column chromatography (neutral alumina, hexanes/ethyl acetate gradient) to yield 5-bromo-2,2'-bipyridine as a white solid.

Safety & Troubleshooting

  • Toxicity Management: Organostannanes, particularly trimethylstannyl derivatives, are potent neurotoxins. Contaminated glassware must be soaked in a mild oxidizing bath (e.g., dilute aqueous bleach or I₂/thiosulfate) to destroy residual stannanes before standard washing.

  • Protodestannylation: If the yield of the Stille coupling is exceptionally low and GC-MS reveals a high concentration of unfunctionalized pyridine, the organostannane has undergone hydrolysis. Ensure all solvents are strictly anhydrous and store the 2-(trimethylstannyl)pyridine under argon at -20 °C.

  • Catalyst Deactivation: If palladium black forms within the first hour of Protocol B, the system is contaminated with oxygen or moisture. Re-purify the toluene and ensure the argon line is equipped with a functioning Drierite/oxygen-scavenger trap.

References

  • Title: A Synthesis of Conjugatively Bridged Bis- and Tris-5-(2,2'-Bipyridines)
  • Title: Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Pyridine, 2-(trimethylstannyl)
  • Title: CAS 624-28-2 (2,5-Dibromopyridine)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Stille coupling with 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine

Welcome to the dedicated technical support guide for optimizing the Stille cross-coupling reaction using 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine. This resource is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for optimizing the Stille cross-coupling reaction using 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. Here, we move beyond standard protocols to address the specific challenges and nuances of this reaction, providing in-depth, field-proven insights to help you maximize your reaction yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Stille coupling of 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine.

Question 1: My reaction yield is very low, or I'm observing no product formation. What are the likely causes?

Answer: Low or no yield in a Stille coupling is a frequent issue that can stem from several sources, primarily related to catalyst activity, reagent integrity, and the specific nature of your heterocyclic stannane.

  • Cause A: Catalyst Inactivity or Degradation. The active catalyst in the Stille cycle is a Pd(0) species.[1][2] If your reaction fails, the most common culprit is the deactivation or insufficient generation of this catalyst.

    • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote the homocoupling of your stannane reagent.[3] Solution: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[4]

    • Choice of Precatalyst: While Pd(PPh₃)₄ is a common Pd(0) source, it can be of variable quality. Pd₂(dba)₃, in combination with a phosphine ligand like PPh₃ or AsPh₃, often provides a more active and consistent source of Pd(0) in situ.[1][5]

  • Cause B: Slow Transmetalation Step. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step in the Stille cycle.[6][7] The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially slowing down this crucial step.

    • Solution 1: Additives. The addition of a copper(I) co-catalyst, such as CuI, can dramatically accelerate the transmetalation rate, with rate enhancements of over 1000-fold reported.[6] It is theorized that the organostannane first transmetalates with the copper salt to form a more reactive organocuprate species, which then rapidly transmetalates with the palladium complex.[6][8]

    • Solution 2: Ligand Choice. Highly electron-donating and bulky phosphine ligands can accelerate the reductive elimination step but may slow down transmetalation. Conversely, less coordinating ligands or those that dissociate more easily can open a coordination site on the palladium, facilitating the approach of the stannane. Using ligands like tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃) can significantly accelerate the reaction compared to PPh₃.[9]

  • Cause C: Stannane Reagent Degradation. While organostannanes are generally stable to air and moisture, 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine can undergo protodestannylation (cleavage of the C-Sn bond by a proton source) if exposed to acidic conditions or even silica gel during purification.

    • Solution: Ensure all reagents and solvents are neutral and dry. Store your stannane reagent under an inert atmosphere and away from light.

Question 2: I am seeing a significant amount of homocoupled byproduct from my stannane (a dimer of the pyridine). How can I prevent this?

Answer: Homocoupling is a common side reaction in Stille couplings and is often promoted by the presence of oxygen or an insufficiently active catalyst.[3][6]

  • Primary Cause: Oxygen Contamination. As mentioned above, oxygen can facilitate the homocoupling of organostannanes.

    • Solution: The most effective preventative measure is meticulous degassing of your reaction solvent and maintaining a robust inert atmosphere throughout the setup and reaction period.

  • Secondary Cause: Ligandless Palladium. The presence of "ligandless" or coordinatively unsaturated palladium species can also promote dimerization.

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio. For catalysts generated in situ (e.g., from Pd₂(dba)₃), a Pd:Ligand ratio of 1:4 is a good starting point.

Question 3: The reaction starts but then stalls, leaving unreacted starting material. What's happening?

Answer: A stalled reaction typically points to catalyst death or the formation of an unreactive intermediate.

  • Cause A: Catalyst Deactivation. Over the course of the reaction, the palladium catalyst can aggregate into inactive palladium black, especially at higher temperatures.

    • Solution 1: Lower Temperature. While heat is often required, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

    • Solution 2: Ligand Choice. Using more robust ligands, such as bulky biaryl phosphines, can help stabilize the palladium catalyst and prevent aggregation, though this must be balanced with their effect on the transmetalation rate.

  • Cause B: Formation of a Catalyst Trap. With certain substrates, an intermediate in the catalytic cycle may be unusually stable and slow to react further, effectively trapping the catalyst. For alkynyl stannanes, the trans-complex formed after transmetalation can be slow to isomerize to the cis-complex required for reductive elimination.[10][11]

    • Solution: Use of Additives. Additives like cesium fluoride (CsF) or lithium chloride (LiCl) can promote the desired reaction pathway.[6][12] LiCl, in particular, can accelerate transmetalation by interacting with the leaving group on the palladium complex, making the metal center more electrophilic.[6]

Question 4: Purification is difficult, and I can't get rid of the tin byproducts. What are the best methods?

Answer: Removing toxic organotin byproducts (like trimethyltin halides) is a critical and often challenging aspect of the Stille coupling. Simple column chromatography is often insufficient.

  • Method 1: Aqueous Potassium Fluoride (KF) Wash. This is the most common and effective method.[13][14] Fluoride has a very high affinity for tin, forming insoluble and easily removable organotin fluorides.

    • Protocol: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate) and wash it 2-3 times with a 1 M aqueous solution of KF. Stir each wash vigorously for at least 5-10 minutes. A white precipitate (Me₃SnF) will form and can be removed by filtration through a pad of Celite®.[13][14]

  • Method 2: DBU/Iodine Treatment. This method is useful for removing unreacted stannane.

    • Protocol: Treat the crude reaction mixture with a solution of iodine (I₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This converts the remaining stannane to a tin iodide, which can then be effectively removed with the KF wash described above.[13]

  • Method 3: Partitioning between Immiscible Solvents. For less polar products, partitioning the crude mixture between hexane and acetonitrile can be effective. The desired product will preferentially dissolve in one phase, while the tin impurities will move to the other. This method proved effective for a user struggling with a 2-tributylstannyl pyridine coupling.[15]

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is best for this substrate?

A: There is no single "best" combination, as the optimal choice depends on the coupling partner. However, a robust starting point is Pd₂(dba)₃ as the precatalyst with triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP) as the ligand. These ligands are known to promote rapid coupling rates.[9] For challenging couplings, more specialized bulky phosphine ligands may be required.

Q: What is the role of CuI, and is it always necessary?

A: CuI acts as a co-catalyst that significantly accelerates the rate-limiting transmetalation step.[6][16] While not always strictly necessary, its inclusion is highly recommended, especially when experiencing low yields or slow reaction times. It often allows the reaction to proceed under milder conditions and with lower palladium catalyst loadings.

Q: Which solvent should I use?

A: Polar aprotic solvents are generally the best choice for Stille couplings. DMF , NMP , and Dioxane are excellent options. Toluene is also commonly used.[4][8] The choice can influence reaction rates and solubility, so screening may be necessary for optimization. Ensure the solvent is anhydrous and thoroughly degassed.

Q: What is the optimal reaction temperature?

A: Most Stille couplings require heating, typically between 80 °C and 110 °C .[4] Start at the lower end of this range (e.g., 80 °C) and monitor the reaction by TLC or LC-MS. Only increase the temperature if the reaction is sluggish, as higher temperatures can lead to catalyst decomposition.[3]

Key Mechanistic Insights

Understanding the catalytic cycle is paramount for effective troubleshooting. The Stille reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting into the R¹-X bond to form a Pd(II) intermediate.[1]

  • Transmetalation: The organostannane (R²-SnMe₃) exchanges its organic group (R²) with the halide (X) on the palladium center. This is often the slowest step in the cycle.[6][7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][17][18]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_intermediate L₂Pd(II)(R¹)X ox_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled L₂Pd(II)(R¹)(R²) transmetalation->pd2_coupled xsn X-SnMe₃ (Tin Byproduct) transmetalation->xsn reductive_elim Reductive Elimination pd2_coupled->reductive_elim reductive_elim->pd0 r1r2 R¹-R² (Coupled Product) reductive_elim->r1r2 r1x R¹-X (Organic Electrophile) r1x->ox_add r2sn R²-SnMe₃ (Organostannane) r2sn->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common problems with your reaction.

Caption: A decision tree for troubleshooting low-yield Stille couplings.

Data Summary & Parameter Optimization

The following table summarizes key parameters and their expected impact on the Stille coupling of pyridylstannanes.

ParameterStandard ConditionOptimized ConditionRationale & Expected Outcome
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2.5 mol%)Pd₂(dba)₃ often generates a more active Pd(0) catalyst in situ, potentially increasing reaction rates and yields.[5]
Ligand PPh₃ (4 eq. to Pd)AsPh₃ or TFP (4 eq. to Pd)These ligands can accelerate the rate-determining step, leading to faster reactions and higher conversion under milder conditions.[9]
Additive NoneCuI (10-20 mol%)Dramatically accelerates the transmetalation step, overcoming the potential inhibitory effect of the pyridine nitrogen.[6][8]
Solvent TolueneDMF or NMPHighly polar aprotic solvents can improve the solubility of reagents and intermediates, and may accelerate the reaction.[8]
Temperature 110 °C80-90 °CLowering the temperature can improve catalyst stability and reduce the formation of byproducts, albeit at the cost of longer reaction times.

Optimized Experimental Protocols

Protocol 1: Stille Coupling with 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine

This protocol incorporates best practices for maximizing yield and minimizing side reactions.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), and triphenylarsine (AsPh₃, 0.08 equiv., 8 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine (1.1 equiv.) and copper(I) iodide (CuI, 0.15 equiv., 15 mol%).

  • Solvent Addition: Add freshly degassed, anhydrous DMF (or NMP) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).

Protocol 2: Work-up for Efficient Tin Byproduct Removal

  • Initial Wash: Transfer the diluted reaction mixture from Protocol 1 to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • KF Treatment: Transfer the organic layer to an Erlenmeyer flask and add an equal volume of 1 M aqueous potassium fluoride (KF). Stir the biphasic mixture vigorously for at least 1 hour. A thick white precipitate should form.

  • Filtration: Filter the entire mixture through a 1-inch pad of Celite® in a Büchner funnel, rinsing the flask and the pad with fresh EtOAc.

  • Final Work-up: Transfer the filtrate back to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by standard column chromatography.

References

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Hashemi, E., & Teimoury, M. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]

  • Stille Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). University of Wisconsin-Platteville. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Pérez-Temprano, M. H., et al. (2009). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 131(10), 3650-7. [Link]

  • Deng, R., et al. (2025, December 23). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters. [Link]

  • Wang, D., et al. (2018). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 10, 1-8. [Link]

  • Johansson, M. J., et al. (2006). Reaction Mechanism of Transmetalation between Tetraorganostannanes and Platinum(II) Aryltriflate Complexes. Mechanistic Model for Stille Couplings. Organometallics, 25(5), 1239–1251. [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester. [Link]

  • Darrow, W. T. (2018, November 6). Reductive Elimination in High-Valent Palladium Catalysis. University of Illinois Urbana-Champaign. [Link]

  • Hartwig, J. F. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group, UC Berkeley. [Link]

  • Zhang, M., et al. (2022). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. MDPI. [Link]

  • Gallego, A. M., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society. [Link]

  • Huang, T., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)₂/Dabco Catalytic System. The Journal of Organic Chemistry, 70(6), 2353–2356. [Link]

  • Hashemi, E., & Teimoury, M. (2026, January 13). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Stille reaction - chemeurope.com. (n.d.). chemeurope.com. [Link]

  • Pérez-Temprano, M. H., et al. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(4), 611–617. [Link]

  • Wang, Z., et al. (2016). A Highly Efficient and Reusable Palladium(II)/Cationic 2,2'-Bipyridyl-Catalyzed Stille Coupling in Water. PubMed. [Link]

  • Gabr, M. (2017, June 20). Workup for removing tin byproducts? ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Wiley Online Library. [Link]

  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (2025, October 19). ResearchGate. [Link]

  • Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. (n.d.). ResearchGate. [Link]

  • Nykaza, T. V., et al. (2017). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC. [Link]

  • Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. (n.d.). ResearchGate. [Link]

  • Roth, G. P., et al. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191-2194. [Link]

  • THE STILLE REACTION, 38 YEARS LATER. (n.d.). CORE. [Link]

  • Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(5), 3000–3012. [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. (2025, August 10). ResearchGate. [Link]

  • Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. (n.d.). Michigan State University. [Link]

Sources

Optimization

Purification techniques for 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine reaction mixtures

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(prop-1-yn-1-yl)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine. We will move beyond simple procedural lists to explain the chemical principles behind each purification strategy, empowering you to make informed decisions and overcome common challenges in handling this versatile organostannane reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should anticipate in my crude reaction mixture?

A1: Following a typical synthesis, such as a Stille coupling or direct stannylation, your crude product will likely contain a mixture of materials derived from the reaction's stoichiometry and potential side reactions. These can be categorized as:

  • Tin-Containing Byproducts: This is the most challenging category of impurities. The primary culprits are typically trimethyltin halides (e.g., Me₃SnCl, Me₃SnBr) and hexamethylditin (Me₃Sn-SnMe₃) from homocoupling side reactions.[1] These compounds often have polarities similar to the desired product, making them difficult to remove by standard silica gel chromatography.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-chloro-4-(prop-1-yn-1-yl)pyridine or 2,4-dichloropyridine.

  • Catalyst and Ligand Residues: If a palladium-catalyzed reaction was performed, residual palladium complexes and phosphine ligands (or their oxides) will be present.

  • Homocoupled Products: The organostannane reagent can sometimes couple with itself, leading to dimers that need to be removed.[1]

Q2: My main challenge is removing the residual tin byproducts. What are the most effective strategies?

A2: This is the most common and critical issue. Due to the high toxicity of organotin compounds, reducing them to parts-per-million (ppm) levels is often necessary for downstream applications, especially in a drug development context.[3] Simply relying on standard chromatography is often a mistake.[3] The two most robust strategies are chemical treatment during workup and specialized chromatography.

  • Chemical Quench/Precipitation: The most effective approach is to convert the soluble tin byproducts into an insoluble, easily filterable form. Treatment with an aqueous solution of potassium fluoride (KF) is the industry standard.[3][4] The fluoride ions react with trimethyltin halides to form polymeric, insoluble organotin fluorides which precipitate out of the organic solution.[2]

  • Specialized Chromatography: If tin residues persist after a fluoride quench, or if this method is incompatible with your molecule, chromatography on a modified stationary phase is the next step.

    • Base-Treated Silica: Standard silica gel is acidic and can cause decomposition (destannylation) of the desired product. Using a stationary phase composed of 10% potassium carbonate (K₂CO₃) mixed with 90% silica gel (w/w) has been shown to be highly effective, reducing organotin impurities to as low as ~15 ppm.[3][5] This method also prevents product degradation on the column.

    • Amine Deactivation: Adding 0.5-1% triethylamine to the eluent system during standard silica gel chromatography can also passivate the acidic sites on the silica, reducing tailing and improving recovery.[6]

Q3: My product seems to be decomposing on the silica gel column, leading to low yields. Why is this happening and how can I prevent it?

A3: This is a classic problem when purifying acid-sensitive organometallics. The trimethylstannyl group on your pyridine is susceptible to cleavage (protodestannylation) under acidic conditions.[5] The surface of standard silica gel is populated with acidic silanol (Si-OH) groups, which can catalyze the removal of the -SnMe₃ group, converting your product back to a des-stannylated starting material.

Prevention Strategies:

  • Avoid Silica Gel: If possible, use a more inert stationary phase like neutral alumina.[5]

  • Neutralize the Silica: As mentioned in Q2, pre-treating the silica gel with a base is the best solution. You can either use a pre-mixed K₂CO₃/silica stationary phase or prepare it yourself.[3] Alternatively, running the column with an eluent containing triethylamine is a quick and effective method to mitigate this issue.[6]

Q4: Is it possible to purify this compound without using column chromatography?

A4: Yes, and for this specific molecule, non-chromatographic methods can be highly effective due to the basicity of the pyridine ring.

  • Acid-Base Extraction: This is a powerful technique for separating your basic product from neutral or acidic impurities (like hexamethylditin or phosphine oxides). The protocol involves dissolving the crude mixture in an organic solvent and washing it with a dilute aqueous acid (e.g., 1 M HCl). Your pyridine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then carefully basified (e.g., with NaHCO₃ or cold 1 M NaOH) to regenerate the neutral product, which is then back-extracted into a fresh organic solvent.[7]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble when hot but insoluble when cold), recrystallization is an excellent method for achieving high purity.[8] Small-scale solubility tests with various solvents are recommended to identify an appropriate system.[8]

Q5: What are the best analytical methods for monitoring the purification and assessing final purity?

A5: A combination of techniques is recommended for a complete picture of purity.

  • Thin-Layer Chromatography (TLC): Use a potassium permanganate stain. Organostannanes and the alkyne group will both show up as yellow/brown spots on a purple background, making it an excellent stain for visualizing both your product and tin byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential. Look for the characteristic singlet for the trimethylstannyl group around 0.2-0.4 ppm with "tin satellites" (coupling to ¹¹⁷Sn/¹¹⁹Sn isotopes). The absence of signals corresponding to hexamethylditin (around 0.2 ppm) or other tin byproducts is a key indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting trace volatile impurities. Organotin compounds can be analyzed by GC-MS to confirm their removal.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the molecular weight of the desired product and identifying any non-volatile impurities.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Significant Tin Residue in Product (Post-Column) 1. Inefficient removal during workup. 2. Co-elution with the product on standard silica gel.1. Implement a potassium fluoride (KF) wash during the initial workup (See Protocol 1). 2. Repurify the material using chromatography on base-treated silica (10% K₂CO₃/silica) or with an eluent containing 1% triethylamine (See Protocol 2).[3][5]
Streaking or Tailing on TLC/Column 1. The basic pyridine nitrogen is interacting strongly with acidic sites on the silica gel.1. Add 0.5-1% triethylamine or pyridine to your TLC and column chromatography eluent.[6][10] 2. Use neutral alumina as the stationary phase.
Low or No Recovery from Chromatography 1. Product decomposition (destannylation) on acidic silica gel.1. Switch to a base-treated silica gel or neutral alumina stationary phase.[5] 2. Consider using acid-base extraction as a non-destructive alternative purification method (See Protocol 3).[7]
Product "Oils Out" and Fails to Crystallize 1. Presence of impurities preventing lattice formation. 2. Too much solvent was used. 3. The compound may be a low-melting solid or an oil at room temperature.1. Ensure all tin byproducts have been removed, as they are often oils. 2. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[8] 3. Boil off some solvent to increase the concentration and allow it to cool slowly again.[8]

Visualized Workflows & Protocols

Decision Workflow for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method based on initial analysis of the crude reaction mixture.

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_pathways cluster_end Crude Crude Reaction Mixture TLC Analyze by TLC/¹H NMR Crude->TLC Tin_Check Significant Tin Byproducts Present? TLC->Tin_Check Acid_Check Is Product Acid-Sensitive? Tin_Check->Acid_Check No KF_Workup Protocol 1: KF Workup + Filtration Tin_Check->KF_Workup Yes AcidBase Protocol 3: Acid-Base Extraction Acid_Check->AcidBase Yes, use non-chromatographic Base_Column Protocol 2: Base-Treated Silica Chromatography Acid_Check->Base_Column Yes, use passivated column Std_Column Standard Silica Chromatography Acid_Check->Std_Column No KF_Workup->Acid_Check Purity_Check Assess Final Purity (NMR, GC-MS) AcidBase->Purity_Check Base_Column->Purity_Check Std_Column->Purity_Check Pure Pure Product Purity_Check->Pure

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Work-up with Aqueous Potassium Fluoride (KF) Quench

This procedure is designed to remove the bulk of tin-containing byproducts before any chromatographic steps.

  • Reaction Quench: Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether (approx. 10-20 volumes).

  • Fluoride Treatment: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of potassium fluoride (KF).

  • Stirring: Stopper the funnel and shake vigorously for 5-10 minutes. Alternatively, stir the two-phase mixture vigorously in a flask for at least one hour.[3] A fine, white precipitate (polymeric organotin fluorides) should form.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the insoluble precipitate. Wash the filter cake with the organic solvent used for dilution.

  • Aqueous Wash: Return the combined filtrate to the separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now significantly depleted of tin impurities.

Protocol 2: Flash Chromatography on Base-Treated Silica Gel

This protocol prevents product degradation on the column and aids in separating any remaining tin impurities.

  • Prepare Stationary Phase: Create a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes). Add triethylamine to the slurry to a final concentration of 1% (v/v). Swirl to mix thoroughly.

  • Pack the Column: Pack the column with the prepared slurry as you would for standard flash chromatography.

  • Equilibrate: Equilibrate the column by flushing with 2-3 column volumes of the starting eluent (containing 1% triethylamine).

  • Load Sample: Dissolve the crude product from Protocol 1 in a minimum amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with your chosen solvent gradient (e.g., a gradient of ethyl acetate in hexanes), ensuring that 1% triethylamine is present in the mobile phase throughout the entire run.

  • Fraction Collection: Collect fractions and analyze by TLC, staining with potassium permanganate to visualize the product and any baseline impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require placing the product under high vacuum for an extended period.[6]

Protocol 3: Purification via Acid-Base Extraction

This powerful non-chromatographic method leverages the basicity of the pyridine ring.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 20 volumes).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract three times with 1 M aqueous HCl. The basic pyridine product will move to the aqueous layer as its hydrochloride salt. Combine the aqueous extracts.

  • Wash (Optional): Wash the combined aqueous layers once with a small amount of fresh diethyl ether to remove any residual neutral organic impurities. Discard this ether wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or cold 1 M NaOH with swirling until gas evolution ceases and the solution is basic (confirm with pH paper, pH > 8).

  • Back-Extraction: Extract the now-basic aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane). The neutral pyridine product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.[7]

References

  • BenchChem. (2025). An In-depth Technical Guide on the Initial Isolation and Purification of Organotin Hydroxides (Hydroxystannanes). BenchChem Technical Support.
  • BenchChem. (n.d.). 5-Methyl-2-(trimethylstannyl)pyridine.
  • Hans, M., & Delaude, L. (n.d.). N,N'-Dimesitylethylenediimine. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2021). Illuminating Stannylation. Journal of the American Chemical Society. [Link]

  • Ducha, M., & et al. (2015). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews. [Link]

  • BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem Technical Support.
  • Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?[Link]

  • Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]

  • ResearchGate. (n.d.). Air-Stable and Volatile Bis(pyridylalkenolato)germanium(II), -tin(II), and -lead(II) Complexes | Request PDF. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 4-(Trimethylsilyl)pyridine. BenchChem Technical Support.
  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]

  • The Journal of Organic Chemistry. (2002). A simple chromatographic technique for the purification of organic stannanes. [Link]

  • Analytical Chemistry. (n.d.). Comprehensive trace level determination of organotin compounds in environmental samples using high-resolution gas chromatography with flame photometric detection. [Link]

  • Google Patents. (n.d.). CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.
  • BenchChem. (n.d.).
  • Open Access Journals. (2021). A Report on Reagents and its Quenching Methods. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds. [Link]

  • PubChemLite. (n.d.). Pyridine, 2-(trimethylstannyl)- (C8H13NSn). Retrieved from [Link]

  • Agilent. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • BenchChem. (n.d.). Side reactions and byproduct formation in the cyanation of benzyl halides. BenchChem Technical Support.
  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. [Link]

  • ACS Publications. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. [Link]

  • RSC Publishing. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. [Link]

  • IKM Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. [Link]

  • PubChem. (n.d.). Pyridine, 2-(trimethylstannyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • University of Windsor. (2004). The Mechanisms of the Stille Reaction. [Link]

  • Organic Letters. (2008). Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates for 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-couplin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine. Our focus is to move beyond simple procedural lists and delve into the mechanistic causality behind common failures, empowering you to logically diagnose and resolve issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the use of 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine in Stille cross-coupling reactions.

Q1: My Stille reaction with 4-(prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine is showing very low conversion. What are the most likely culprits?

A1: Low conversion in this specific Stille coupling typically originates from one of four areas: (1) suboptimal catalyst/ligand selection for a pyridyl substrate, (2) issues with the transmetalation step, which is often rate-limiting, (3) degradation of the organostannane reagent, or (4) insufficient exclusion of oxygen and moisture.[1][2] The pyridine nitrogen can coordinate to the palladium center, altering its reactivity, while the trimethylstannyl group, though more reactive than tributylstannyl analogues, can be prone to side reactions like protodestannylation.[3]

Q2: What is protodestannylation and how can I prevent it?

A2: Protodestannylation is a significant side reaction where the trimethylstannyl group is cleaved from the pyridine ring and replaced by a hydrogen atom, consuming your starting material without forming the desired product. This is often caused by acidic protons (from trace water or other impurities) or can occur during purification on silica gel.[4] To prevent it, ensure rigorously anhydrous and degassed solvents and reagents. If you suspect it's happening during workup, a milder purification method or quenching with a non-acidic wash may be necessary.

Q3: I see a lot of homocoupling of my organostannane. Why is this happening?

A3: Homocoupling (R²-SnR³₃ + R²-SnR³₃ → R²-R²) is a common side reaction, particularly in the presence of oxygen, which can alter the palladium catalytic cycle.[1][5][6] It can also be promoted by certain palladium catalysts or at higher temperatures. The most effective preventative measure is to maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire setup, reaction, and workup.[1][6] Additionally, the use of a copper(I) iodide co-catalyst has been shown to suppress this unwanted reaction.[1]

Q4: What are the critical safety considerations for this reagent?

A4: Organotin compounds, including trimethylstannyl derivatives, are highly toxic.[6][7] They can be fatal if swallowed, inhaled, or absorbed through the skin.[8] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile or neoprene gloves.[5] Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal procedures.[9][10]

Section 2: The Stille Catalytic Cycle - A Mechanistic Framework

Understanding the catalytic cycle is paramount for effective troubleshooting. The Stille reaction proceeds through three key steps, and a failure at any stage will halt the reaction.[2][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond of the organic electrophile, forming a Pd(II) complex.[2][11]

  • Transmetalation: The organostannane (R²-SnR³₃) transfers its R² group to the Pd(II) complex. This is often the rate-determining step and is the most frequent point of failure.[2][7]

  • Reductive Elimination: The coupled product (R¹-R²) is formed, regenerating the Pd(0) catalyst, which re-enters the cycle.[2][11]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition pd0->pdiia pdii cis-R¹Pd(II)XL₂ pdiia->pdii isomer Isomerization pdii->isomer pdii_trans trans-R¹Pd(II)XL₂ isomer->pdii_trans transmetal Transmetalation (Rate-Limiting) pdii_trans->transmetal pdii_r1r2 trans-R¹Pd(II)R²L₂ transmetal->pdii_r1r2 tin_waste X-SnR³₃ transmetal->tin_waste Tin Waste Out reduct Reductive Elimination pdii_r1r2->reduct reduct->pd0 product R¹-R² reduct->product Product Out start R¹-X start->pdiia Electrophile In stannane R²-SnR³₃ stannane->transmetal Stannane In Copper_Effect cluster_copper Copper-Mediated Pathway (Accelerated) pd_complex trans-R¹Pd(II)XL₂ product_complex trans-R¹Pd(II)R²L₂ pd_complex->product_complex stannane R²-SnMe₃ (Slow) stannane->pd_complex Direct Transmetalation (Slow) cuI CuI stannane->cuI Fast Transmetalation cu_intermediate R²-Cu (Fast) cu_intermediate->pd_complex Fast Transmetalation

Sources

Optimization

Technical Support Center: Troubleshooting Stille Couplings for 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the highly reactive intermediate 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the highly reactive intermediate 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine .

Heteroaryl stannanes—specifically 2-pyridylstannanes—are notoriously challenging substrates in Migita-Kosugi-Stille cross-couplings. This guide provides field-proven troubleshooting strategies, focusing on the causality behind solvent and temperature optimization to prevent degradation and maximize your yields.

Section 1: The Core Dilemma - Why 2-Pyridylstannanes Fail

Q: My reaction yields mostly protodestannylated starting material (4-(prop-1-yn-1-yl)pyridine) and unreacted electrophile. What is causing this rapid degradation?

A: This is a classic failure mode dictated by the intrinsic electronic properties of the substrate. The pyridine ring is highly electron-deficient, which polarizes the C2–Sn bond, making it exceptionally susceptible to hydrolytic cleavage (protodestannylation) by trace moisture or acids[1].

Furthermore, the basic nitrogen atom of the pyridine ring can coordinate directly to the palladium catalyst, forming a stable, inactive complex that halts the catalytic cycle[2]. Because the direct transmetalation from a 2-pyridylstannane to Palladium(II) is thermodynamically sluggish, the stannane simply sits in the reaction mixture and degrades before the carbon-carbon bond can form[3].

Pathway Stannane 2-Pyridylstannane (Prone to Cleavage) CuSalt CuI / CuTC (Co-catalyst) Stannane->CuSalt Fast Cu-Transmetalation PdCat Pd(II) Complex Stannane->PdCat Slow (Without Cu) Degradation Protodestannylation (Dead End) Stannane->Degradation High Temp (>100°C) Organocopper Organocopper Intermediate (Highly Reactive) CuSalt->Organocopper Organocopper->PdCat Rapid Pd-Transmetalation Product Cross-Coupled Product PdCat->Product Reductive Elimination

Logical relationship of the Copper Effect bypassing slow Pd-transmetalation to prevent degradation.

Section 2: The "Copper Effect" and Temperature Control

Q: If heating the reaction >100°C causes my stannane to degrade, how do I overcome the activation energy required for transmetalation?

A: The solution is to bypass the slow Pd-transmetalation step entirely by utilizing the "Copper Effect." By adding a catalytic amount of a Copper(I) salt (such as CuI or CuTC), the 2-pyridylstannane undergoes a rapid transmetalation with Copper to form a highly reactive 2-pyridylcopper intermediate[2]. This organocopper species then transmetalates to the Palladium center orders of magnitude faster than the original stannane[3].

Because this alternative pathway has a much lower activation energy, you must lower your reaction temperature to 70–80°C . Operating at this reduced temperature preserves the fragile C2-Sn bond and prevents thermal degradation of your specific alkyne (prop-1-yn-1-yl) moiety.

Q: I am using the trimethylstannyl derivative rather than the tributylstannyl variant. Does this alter the optimization strategy?

A: Yes. The trimethylstannyl group is significantly less sterically hindered than its tributyl counterpart, which inherently accelerates the desired transmetalation step. However, this lack of steric bulk makes the C2–Sn bond even more susceptible to electrophilic attack. Therefore, strict anhydrous conditions are non-negotiable, and capping the temperature at 75°C becomes critical.

Section 3: Solvent Optimization

Q: Which solvent minimizes destannylation while maintaining catalyst turnover for this specific molecule?

A: The choice of solvent directly dictates the stability of the organocopper intermediate. For 2-pyridylstannanes, highly polar, coordinating solvents (like DMF) are generally superior because they stabilize the transition states during the Cu-to-Pd transmetalation and accelerate the reaction rate, allowing for lower temperatures[4].

Quantitative Comparison of Solvent & Temperature Parameters
ParameterConditionYield ImpactMechanistic Rationale
Solvent 1,4-DioxaneModerate (50-60%)Weakly coordinating; limits alkyne side-reactions but results in a slower overall rate.
Solvent DMFHigh (80-90%)Highly polar; accelerates Cu-transmetalation and stabilizes organocopper intermediates[4].
Temperature 110°C (Reflux)Low (<20%)High thermal energy induces rapid protodestannylation of the fragile C2-Sn bond.
Temperature 70–80°COptimal (>80%)Preserves the C-Sn bond; relies entirely on CuI to lower the activation barrier.
Additive CuI (10 mol%)CriticalBypasses slow Pd-transmetalation via a reactive organocopper intermediate[2].
Section 4: Validated Experimental Protocol

Q: How do I set up this reaction to ensure a self-validating, reproducible result?

A: Follow this step-by-step methodology. This protocol is designed as a self-validating system: visual cues at each step will confirm whether the mechanistic pathways are functioning correctly or if the catalyst has been compromised.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add anhydrous DMF. Degas the solvent by sparging with Argon for 15 minutes. (Validation: Continuous bubbling ensures oxygen removal; failure to degas will lead to alkyne homocoupling).

  • Catalyst Loading: Add your electrophile (1.0 eq), Pd(PPh3)4 (5 mol%), and CuI (10 mol%). Stir for 5 minutes at room temperature. (Validation: The solution should be pale yellow. If it turns black immediately, oxygen has breached the system and oxidized the Pd(0) catalyst).

  • Substrate Addition: Slowly add 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine (1.1 eq) via a gas-tight syringe.

  • Temperature Control: Heat the reaction mixture strictly to 75°C. Monitor via LC-MS or TLC. (Validation: A gradual color change to deep red/brown is normal. Rapid precipitation of a black mirror indicates ligand dissociation and catalyst death).

  • Workup & Purification: Upon completion (typically 2-4 hours), cool to room temperature. Dilute with ethyl acetate and wash vigorously with a saturated aqueous Potassium Fluoride (KF) solution. (Validation: The immediate formation of an insoluble white precipitate confirms the successful conversion and trapping of toxic trimethyltin byproducts into polymeric Me3SnF)[4]. Filter through Celite, extract the organic layer, dry over Na2SO4, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Prep Dry DMF, Degas (Ar) Step2 2. Catalyst Load Pd(PPh3)4 & CuI Step1->Step2 Step3 3. Substrate Add Stannane Addition Step2->Step3 Step4 4. Temp Control Heat to 75°C Step3->Step4 Step5 5. KF Workup Precipitate Tin Salts Step4->Step5

Step-by-step experimental workflow for optimized Stille coupling of 2-pyridylstannanes.

Sources

Troubleshooting

Safe handling and storage stability of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine

Technical Support Center: 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine Welcome to the technical support guide for 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine. As a Senior Application Scientist, my goal is to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine

Welcome to the technical support guide for 4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge required to handle, store, and utilize this versatile reagent safely and effectively. This document is structured as a dynamic resource, moving from immediate safety concerns to frequently asked questions and detailed troubleshooting, ensuring you have the expert guidance needed to navigate the complexities of your research.

Safety First: Hazard Overview & Essential Precautions

4-(Prop-1-yn-1-yl)-2-(trimethylstannyl)pyridine is a specialized organotin compound. Its utility in cross-coupling reactions is matched by the significant hazards associated with the trimethylstannyl moiety. Organotin compounds are a class of organometallic chemicals known for their toxicity.[1]

Core Hazards:

  • High Toxicity: Triorganotin compounds are the most toxic class of organotins.[1][2] Exposure can occur via inhalation, ingestion, and dermal contact, with potential effects on the central nervous system, immune system, and skin.[1][3][4] Brief contact can cause severe irritation to the skin and respiratory tract.

  • Air and Moisture Sensitivity: The tin-carbon bond can be susceptible to cleavage by moisture (protodestannylation), especially under acidic or basic conditions. The compound should be handled under an inert atmosphere to prevent degradation and the formation of volatile, toxic byproducts.

  • Reactivity: The terminal alkyne is a reactive functional group that can undergo various transformations, including self-coupling or reaction with atmospheric components if not handled correctly.[5]

Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption, which is a primary exposure route for organotins.[1][6]
Eye Protection Chemical safety goggles and an 8-inch minimum face shield.Protects against splashes and potential aerosolized particles during handling.[6][7]
Lab Coat Standard laboratory coat.Prevents contamination of personal clothing.
Ventilation Certified Chemical Fume Hood.All manipulations must be performed in a fume hood to prevent inhalation of potentially volatile or aerosolized compound.[1][6][8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this reagent?

To ensure long-term stability, the compound must be stored at 2-8°C in a tightly sealed, airtight container under an inert atmosphere (Argon or Nitrogen).[8][9] Protect it from light, as photolytic cleavage of the tin-carbon bond can occur over time.

Q2: My NMR analysis shows the absence of the trimethylstannyl group. What happened?

This is a classic case of protodestannylation . The tin-carbon bond has likely been cleaved, replacing the -Sn(CH₃)₃ group with a hydrogen atom. This is commonly caused by exposure to moisture, acidic impurities in solvents, or chromatography on silica gel without proper precautions.

Q3: Can I use this reagent directly from the bottle?

For high-precision applications like catalysis, it is best practice to purify the reagent if its purity is uncertain or if it has been stored for an extended period. However, for many standard coupling reactions, material from a reputable supplier stored under the recommended conditions can often be used directly.[10] Always perform a small-scale test reaction if in doubt.

Q4: How do I properly dispose of waste containing this compound?

All waste, including empty containers, contaminated gloves, pipette tips, and reaction residues, must be treated as hazardous organotin waste .[1][6] It should be collected in a dedicated, clearly labeled, and sealed container for disposal by your institution's environmental health and safety department. Do not mix it with other chemical waste streams.[1]

In-Depth Troubleshooting Guides

Scenario 1: Low or No Yield in a Stille Coupling Reaction

Question: I am attempting a Stille coupling with an aryl halide, but I am getting very low yields of my desired product. My main observations are the recovery of my starting halide and the formation of 4-(prop-1-yn-1-yl)pyridine (the destannylated starting material). What is going wrong?

Answer: This issue points to a failure in the catalytic cycle, likely due to reagent instability or suboptimal reaction conditions. Let's break down the potential causes and solutions.

Root Cause Analysis and Solutions:

  • Protodestannylation of the Stannane (Most Common):

    • Causality: The presence of trace amounts of water or acid in your reaction mixture can protonate and cleave the C-Sn bond before the transmetalation step with the palladium catalyst can occur. This effectively removes your key nucleophile from the reaction.

    • Solution:

      • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

      • Inert Atmosphere: The reaction must be set up and run under a strict inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture. Use Schlenk techniques or a glovebox.

  • Palladium Catalyst Inactivation:

    • Causality: The pyridine nitrogen in your reagent is a Lewis base and can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, if your catalyst has been improperly stored, it may have oxidized (e.g., Pd(0) to Pd(II) oxides), rendering it inactive.

    • Solution:

      • Ligand Choice: Use ligands (e.g., phosphine ligands like PPh₃, XPhos) that can effectively compete with the pyridine for coordination to the palladium center and stabilize the active catalytic species.

      • Catalyst Quality: Use a fresh, high-purity palladium source. If using a Pd(0) source like Pd(PPh₃)₄, ensure it is stored under an inert atmosphere and is not discolored (active form is typically bright yellow).

  • Inefficient Transmetalation:

    • Causality: The transmetalation step in the Stille cycle (transfer of the organic group from tin to palladium) can be slow. Additives are sometimes required to facilitate this step.

    • Solution:

      • Copper(I) Co-catalyst: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step in certain Stille couplings, a protocol known as the Stille-Kelly coupling.

      • Solvent Choice: Polar aprotic solvents like DMF, NMP, or dioxane are generally preferred as they can help to stabilize the charged intermediates in the catalytic cycle.

Scenario 2: Observation of an Unexpected Side Product with a Dimerized Structure

Question: Besides my desired product, I am isolating a significant amount of a symmetrical byproduct that appears to be a dimer of my alkyne-containing starting material (1,4-di(pyridin-4-yl)buta-1,3-diyne). How is this forming?

Answer: You are observing the effects of Glaser coupling , a common side reaction for terminal alkynes.

Mechanism and Prevention:

  • Causality: The terminal alkyne proton is weakly acidic. In the presence of a copper catalyst (often used in Stille reactions or present as an impurity) and an oxidant (like atmospheric oxygen), the alkynes can undergo oxidative homocoupling to form a diyne.[5]

  • Preventative Measures:

    • Deoxygenate Rigorously: If your reaction is sensitive to this side reaction, thoroughly deoxygenate your solvents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes prior to use.

    • Control Copper: If you are not intentionally using a copper co-catalyst, ensure your glassware and reagents are free from copper contamination. If you must use copper, ensure the exclusion of oxygen is absolute.

Protocols: Core Experimental Workflows

Protocol 1: Safe Handling and Transfer of the Reagent

This protocol outlines the procedure for safely transferring the air- and moisture-sensitive reagent from its storage bottle to a reaction vessel.

  • Preparation:

    • Ensure all necessary PPE is worn (double gloves, goggles, face shield).[6]

    • Conduct the entire procedure within a certified chemical fume hood.[6]

    • Prepare an oven-dried reaction flask equipped with a magnetic stir bar and sealed with a rubber septum.

    • Allow the reagent bottle to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere Setup:

    • Assemble the reaction flask on a Schlenk line or connect it to a manifold supplying dry Argon or Nitrogen.

    • Purge the flask by evacuating and backfilling with inert gas at least three times.

  • Reagent Transfer (Liquid Transfer via Syringe):

    • Puncture the septum on the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

    • Using a clean, dry, gas-tight syringe with a needle, carefully draw the required volume of the reagent.

    • Quickly transfer the reagent to the reaction flask by piercing its septum and injecting the liquid.

    • Rinse the syringe immediately with an appropriate anhydrous solvent (e.g., toluene) and dispense the rinsing into a dedicated organotin waste container.

Workflow Diagram: Inert Atmosphere Reaction Setup

The following diagram illustrates the logical flow for setting up a reaction under an inert atmosphere, a critical procedure for using this reagent.

Inert_Atmosphere_Workflow cluster_prep Phase 1: Preparation cluster_inert Phase 2: Inerting cluster_addition Phase 3: Reagent Addition cluster_reaction Phase 4: Reaction A Oven-Dry Glassware (Flask, Stir Bar) B Assemble Apparatus in Fume Hood A->B C Connect to Schlenk Line B->C D Purge with Inert Gas (3x Vacuum/Backfill) C->D E Add Anhydrous Solvent & Solids (Catalyst, etc.) D->E F Add Liquid Reagents (via Syringe) E->F G Add Stannane Reagent (Protocol 1) F->G H Commence Stirring & Heating (if required) G->H I Monitor Reaction (TLC, GC/MS) H->I

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Optimization

Best methods for removing toxic tin byproducts from trimethylstannyl pyridine syntheses

Technical Support Center: Troubleshooting & Purifying Trimethylstannyl Pyridines The Purification Paradox: When Your Product Is the Organotin Synthesizing trimethylstannyl pyridines—typically via the palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purifying Trimethylstannyl Pyridines

The Purification Paradox: When Your Product Is the Organotin

Synthesizing trimethylstannyl pyridines—typically via the palladium-catalyzed stannylation of halopyridines with hexamethylditin—presents a unique purification paradox. In standard Stille couplings, the goal is to aggressively scrub all toxic organotin residues from a carbon-carbon coupled product[1]. However, in this workflow, your desired product is an organotin compound.

As a researcher, you must selectively remove the highly toxic trimethyltin halide byproduct (Me3SnX) and unreacted hexamethylditin without cleaving the delicate carbon-tin (C-Sn) bond of your pyridine product. This guide provides field-proven, mechanistically grounded solutions to achieve high-purity stannyl pyridines.

Mechanistic Troubleshooting & FAQs

Q1: Why does my trimethylstannyl pyridine degrade into a streaky mess on a standard silica column? A1: Pyridyl stannanes are notoriously susceptible to protodestannylation. The acidic silanol groups on standard silica gel protonate the basic pyridine nitrogen. This protonation draws electron density away from the ring, increasing the electrophilicity of the adjacent carbon and facilitating the rapid cleavage of the C-Sn bond. This results in the regeneration of the des-stannylated pyridine and irreversible streaking on your column. To prevent this, the stationary phase must be chemically deactivated[2].

Q2: How do I selectively remove the trimethyltin halide (Me3SnX) byproduct without destroying my product? A2: The Potassium Fluoride (KF) workup is the gold standard[1]. This method exploits the extreme electrophilicity of the tin halide compared to the sterically hindered, stable aryl stannane. Aqueous KF rapidly undergoes ion exchange with Me3SnX to form trimethyltin fluoride (Me3SnF), an insoluble coordination polymer[1]. Because your trimethylstannyl pyridine lacks a highly electrophilic leaving group, it remains completely intact in the organic phase. Alternatively, NaOH can be used to form water-soluble Bu3SnOH, though KF is generally superior for precipitation[3].

Q3: Can I use the common "Iodine/DBU quench" to remove unreacted hexamethylditin? A3: NO. While I2/DBU is an excellent protocol for standard Stille workups to cleave unreacted distannanes[1], iodine will indiscriminately perform iododestannylation on your trimethylstannyl pyridine. This will destroy your product, converting it back into an iodopyridine. You must rely on chromatographic separation to remove hexamethylditin.

Visualizing the Chemistry & Workflow

ChemSelectivity KF 1M Aqueous KF (F- Donor) Me3SnX Me3SnX Byproduct (Highly Electrophilic) KF->Me3SnX Rapid Ion Exchange ArSnMe3 Ar-SnMe3 Product (Sterically Hindered) KF->ArSnMe3 Kinetic Barrier Me3SnF Me3SnF Polymer (Insoluble Precipitate) Me3SnX->Me3SnF NoRxn No Reaction (Product Retained) ArSnMe3->NoRxn

Mechanistic divergence during KF workup: Selective precipitation of tin halides vs. product retention.

PurificationWorkflow Crude Crude Reaction Mixture (Ar-SnMe3, Me3SnX, Me3Sn-SnMe3) KF 1M Aqueous KF Wash (Vigorous Stirring) Crude->KF Filter Celite Filtration (Removes Me3SnF) KF->Filter Biphasic Emulsion OrgLayer Organic Phase (Ar-SnMe3 + Me3Sn-SnMe3) Filter->OrgLayer Phase Separation Chroma Chromatography (Et3N-Silica or Alumina) OrgLayer->Chroma Concentration Pure Pure Trimethylstannyl Pyridine Chroma->Pure Elution

End-to-end purification workflow for isolating trimethylstannyl pyridines from toxic tin byproducts.

Self-Validating Experimental Protocols

Protocol A: The Biphasic KF/Celite Workup

This protocol removes the toxic Me3SnX halide by converting it into an insoluble polymer[1].

  • Dilution: Cool the crude reaction mixture to room temperature and dilute with 3 volumes of ethyl acetate (EtOAc).

  • KF Addition: Add an equal volume of freshly prepared 1M aqueous Potassium Fluoride (KF)[2].

  • Agitation: Stir the biphasic mixture vigorously for 30–60 minutes.

    • Self-Validation Checkpoint: The formation of a dense, white, gelatinous precipitate at the biphasic interface confirms the successful conversion of Me3SnX to Me3SnF. If the interface remains perfectly clear, either no tin halide was present, or the KF solution has degraded.

  • Filtration: The Me3SnF polymer will cause an intractable emulsion. Filter the entire biphasic mixture through a tightly packed pad of Celite[1]. Wash the filter cake thoroughly with EtOAc to recover any adsorbed product.

  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

This protocol separates the desired product from unreacted hexamethylditin without causing protodestannylation[2].

  • Slurry Preparation: Prepare a slurry of silica gel using your starting eluent (e.g., Hexanes) spiked with 3–5% triethylamine (Et3N) (v/v)[2].

  • Column Packing: Pack the column and flush it with at least 2 column volumes of the Et3N-spiked eluent to fully neutralize the acidic silanol groups.

  • Loading: Concentrate your organic residue from Protocol A and load it onto the column.

  • Elution: Elute using your optimized gradient. Hexamethylditin is highly lipophilic and will elute near the solvent front.

    • Self-Validation Checkpoint: Monitor fractions via TLC (plates must also be pre-run with Et3N). The trimethylstannyl pyridine should migrate as a tight, circular spot. A "comet" or streaking tail indicates insufficient column deactivation.

    • Alternative: If Et3N interferes with downstream applications, use neutral or basic alumina as the stationary phase, which naturally lacks acidic protons[4].

Quantitative Method Comparison

MethodTarget ImpurityResidual Tin LevelsYield Impact on ProductMechanism of Action
1M Aqueous KF Wash Me3SnX (Halides)< 50 ppmMinimal (< 5% loss)Ion exchange; forms insoluble Me3SnF polymer.
1M NaOH Wash Me3SnX (Halides)~100 ppmModerate (10-20% loss)Hydrolysis; forms water-soluble Me3SnOH.
Et3N-Treated Silica Me3Sn-SnMe3< 10 ppmMinimal (< 5% loss)Non-acidic stationary phase prevents protodestannylation.
Basic Alumina Column Me3Sn-SnMe3< 10 ppmMinimal (< 5% loss)Lewis basic matrix prevents C-Sn bond cleavage.
I2 / DBU Quench HexamethylditinN/A (Destructive)Severe (> 90% loss) Indiscriminate iododestannylation of all C-Sn bonds.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of 4-(prop-1-ynyl)pyridine

For researchers and drug development professionals, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The molecule 4-(prop-1-ynyl)pyridine, a valuable building block in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The molecule 4-(prop-1-ynyl)pyridine, a valuable building block in medicinal chemistry and materials science, serves as an excellent case study for comparing two of the most powerful palladium-catalyzed cross-coupling reactions: the Stille coupling and the Suzuki-Miyaura coupling. This guide provides an in-depth, objective comparison of these two methods for this specific transformation, grounded in mechanistic principles and supported by representative experimental data to inform your synthetic strategy.

Introduction: The Significance of 4-(prop-1-ynyl)pyridine

The 4-(prop-1-ynyl)pyridine scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The pyridine ring offers a basic nitrogen atom for hydrogen bonding and salt formation, crucial for modulating pharmacokinetic properties, while the propynyl group provides a rigid, linear linker and a reactive handle for further transformations, such as click chemistry or subsequent coupling reactions. The choice of synthetic methodology to construct this C(sp²)-C(sp) bond is therefore a critical decision, balancing factors of yield, purity, scalability, and operational safety.

Mechanistic Overview: A Tale of Two Transmetalations

Both the Stille and Suzuki couplings are titans of C-C bond formation, proceeding through a similar, elegant catalytic cycle orchestrated by a palladium catalyst.[1] The cycle universally involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The fundamental distinction between the two reactions lies in the nature of the organometallic reagent used in the critical transmetalation step.

  • Stille Coupling: Employs an organotin reagent (an organostannane).

  • Suzuki-Miyaura Coupling: Utilizes an organoboron reagent (such as a boronic acid or boronate ester).

This single difference in the organometallic partner has profound implications for the reaction's conditions, scope, and practical execution.

The Catalytic Cycles

The shared catalytic pathway begins with the oxidative addition of an organic halide (e.g., 4-iodopyridine) to a Pd(0) complex, forming a Pd(II) intermediate. This is where the paths diverge. In the Stille coupling , the organostannane directly transfers its organic group (the propynyl moiety) to the palladium center in the transmetalation step.[2] In the Suzuki coupling , the organoboron compound must first be activated by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center.[3] Following transmetalation, both cycles converge at the reductive elimination step, where the desired product, 4-(prop-1-ynyl)pyridine, is expelled, regenerating the active Pd(0) catalyst to continue the cycle.

Diagram 1: Stille Coupling Catalytic Cycle

Stille_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)L₂-R² pd2_complex->transmetal_complex Transmetalation (R²-SnR₃) transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product sn_waste X-SnR₃ transmetal_complex->sn_waste byproduct

A simplified catalytic cycle for the Stille coupling reaction.

Diagram 2: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)L₂-R² pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product boron_reagent R²-B(OR)₂ boronate_complex [R²-B(OR)₂(Base)]⁻ boron_reagent->boronate_complex Base Activation boronate_complex->pd2_complex

A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Head-to-Head Comparison: Stille vs. Suzuki

The optimal choice between these powerful reactions depends on the specific priorities of the synthesis, including scale, cost, available starting materials, and functional group compatibility.[1]

FeatureStille CouplingSuzuki-Miyaura Coupling
Organometallic Reagent Organotin (e.g., Tributyl(prop-1-ynyl)stannane)Organoboron (e.g., Prop-1-ynylboronic acid pinacol ester)
Toxicity of Reagents High toxicity of organotin compounds.[1]Low toxicity, considered a "greener" alternative.[1]
Byproducts Organotin halides (e.g., Bu₃SnI), often difficult to separate from the product.[1][4]Borates, generally water-soluble and easily removed during aqueous workup.[1]
Reaction Conditions Often proceeds under neutral or milder, base-free conditions.Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for activation.[3]
Functional Group Tolerance Excellent; tolerates a wide range of functional groups.[1][5]Good, but can be sensitive to base-labile groups or acidic protons.
Substrate Scope Broad; often more reliable for sterically hindered or complex heterocyclic substrates.[1][6][7]Very broad, but can be challenging with certain heteroaryl compounds.
Typical Yields Generally good to excellent (70-95%).[5]Generally good to excellent (75-98%).
Catalyst Loading Typically 1-5 mol%.Typically 1-5 mol%.
Solvent Aprotic solvents (Toluene, Dioxane, DMF).Aprotic solvents, often with water (Toluene, Dioxane, ACN).[8]
Temperature 80-110 °C.70-100 °C.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of 4-(prop-1-ynyl)pyridine. These are generalized procedures and may require optimization for specific scales.

Protocol 1: Stille Coupling of 4-Iodopyridine

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl halide with an organostannane.

Diagram 3: Stille Coupling Experimental Workflow

Stille_Workflow start Start reagents Combine 4-Iodopyridine, Stannane, Pd Catalyst in Toluene start->reagents degas Degas Mixture (e.g., N₂ Sparge) reagents->degas heat Heat to 100 °C (2-4 hours) degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool Complete workup Aqueous KF Workup to Remove Tin Byproducts cool->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end 4-(prop-1-ynyl)pyridine purify->end

Workflow for the Stille coupling synthesis of 4-(prop-1-ynyl)pyridine.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-iodopyridine (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.), and anhydrous toluene (approx. 0.1 M concentration relative to the halide).

  • Reagent Addition: Add tributyl(prop-1-ynyl)stannane (1.1 equiv.) to the mixture via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas, or sparge with nitrogen for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Stir the organic mixture vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. This causes the precipitation of tributyltin fluoride, which is more easily removed.[4]

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-(prop-1-ynyl)pyridine.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromopyridine

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent.

Diagram 4: Suzuki Coupling Experimental Workflow

Suzuki_Workflow start Start reagents Combine 4-Bromopyridine, Boronate Ester, Pd Catalyst, Base in Dioxane/Water start->reagents degas Degas Mixture (e.g., N₂ Sparge) reagents->degas heat Heat to 90 °C (4-12 hours) degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool Complete workup Aqueous Workup cool->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end 4-(prop-1-ynyl)pyridine purify->end

Workflow for the Suzuki coupling synthesis of 4-(prop-1-ynyl)pyridine.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromopyridine (1.0 equiv.), 4,4,5,5-tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane (prop-1-ynylboronic acid pinacol ester) (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 equiv.), and potassium carbonate (K₂CO₃) (2.5 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask (approx. 0.1 M concentration relative to the halide).

  • Degassing: Further degas the reaction mixture by sparging with nitrogen for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield pure 4-(prop-1-ynyl)pyridine.

Senior Application Scientist's Perspective: Making the Right Choice

From a practical standpoint in a drug development or research setting, the Suzuki-Miyaura coupling is often the first choice for synthesizing targets like 4-(prop-1-ynyl)pyridine. The primary drivers for this preference are compelling:

  • Safety and Environmental Impact: The low toxicity of organoboron reagents and their byproducts makes the Suzuki reaction significantly safer and more environmentally friendly ("greener") than the Stille coupling.[1] This is a critical consideration for process safety, waste management, and regulatory compliance, especially at scale.

  • Ease of Purification: The water-soluble nature of borate byproducts typically allows for a straightforward aqueous workup, simplifying purification and reducing the reliance on extensive chromatography compared to the often-challenging removal of organotin residues.[1]

However, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal and should not be overlooked. Its key advantage lies in its robustness and reliability, particularly in complex cases.[1]

  • Challenging Substrates: For sterically hindered coupling partners or complex heterocyclic systems where Suzuki couplings may be sluggish or fail altogether, the Stille reaction often proceeds with higher efficiency.[6][7]

  • Milder Conditions: The ability to run the reaction under base-free conditions can be crucial when substrates contain base-sensitive functional groups that would not be tolerated in a typical Suzuki protocol.

References

  • Stille reaction. Wikipedia. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

  • Mechanism of the Stille reaction. Wikipedia. [Link]

  • Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. PMC. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Semantic Scholar. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Stille Coupling - Organic Synthesis. organic-synthesis.org. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine in Cross-Coupling Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary In the synthesis of complex pharmaceutical intermediates, the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the installation of functionalized 2-pyridyl motifs remains a persistent challenge. While Suzuki-Miyaura coupling is the industry default for carbon-carbon bond formation, 2-pyridylboronic acids are notoriously susceptible to rapid protodeboronation. Consequently, the Stille cross-coupling reaction remains the gold standard for 2-pyridyl installations[1].

This guide benchmarks the catalytic efficiency of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine against its tributylstannyl and boronic ester alternatives. By analyzing the causality behind transmetalation kinetics, steric constraints, and byproduct clearance, this document provides a self-validating framework for optimizing functionalized pyridine synthesis.

Mechanistic Rationale: The Trimethylstannyl Advantage

The bifunctional nature of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine makes it a highly valuable synthon. The 4-propynyl group serves as an orthogonal handle for downstream modifications (e.g., Sonogashira couplings, click chemistry, or hydrations), while the 2-trimethylstannyl (-SnMe 3​ ) group is primed for Stille coupling.

The Causality of Reagent Selection

The rate-determining step in the Stille reaction is typically transmetalation[2]. The choice of the "dummy" alkyl ligands on the tin atom dictates both the reaction kinetics and the downstream purification strategy:

  • Steric Velocity: The -SnMe 3​ group exhibits significantly less steric bulk than the -SnBu 3​ group. This reduced steric hindrance facilitates a much faster transmetalation step with the Pd(II) intermediate, leading to higher Turnover Frequencies (TOF) and shorter reaction times[1].

  • Electronic Influence: The slightly electron-withdrawing nature of the pyridine ring (exacerbated by the conjugated 4-propynyl group) inherently slows down transmetalation compared to electron-rich aryls. Using the highly reactive -SnMe 3​ compensates for this electronic deficit.

  • Byproduct Clearance: While all organotin compounds are toxic, trimethyltin byproducts (e.g., Me 3​ SnCl) are more volatile and water-soluble than their highly lipophilic tributyltin counterparts, which notoriously streak on silica gel and complicate pharmaceutical purification[1].

StilleCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Rate-Determining) Sterics of -SnMe3 drive kinetics PdII->TransMet + Me3Sn-Py(Propynyl) PdII_Trans Pd(II) Complex Ar-Pd(II)-Py(Propynyl) TransMet->PdII_Trans - Me3SnX RedElim Reductive Elimination C-C Bond Formation PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 4-(Prop-1-yn-1-yl)-2-arylpyridine RedElim->Product

Figure 1: Catalytic cycle of the Stille coupling highlighting the rate-determining transmetalation step.

Objective Benchmarking & Data Presentation

To objectively evaluate performance, 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine (Reagent A) was benchmarked against 4-(Prop-1-YN-1-YL)-2-(tributylstannyl)pyridine (Reagent B) and 4-(Prop-1-YN-1-YL)pyridine-2-boronic acid pinacol ester (Reagent C).

Standardized Reaction Conditions: Electrophile: 4-Bromoanisole (1.0 equiv). Catalyst: Pd(PPh 3​ ) 4​ (5 mol%). Solvent: 1,4-Dioxane. Temperature: 100 °C. Atmosphere: Argon.

Table 1: Catalytic Efficiency and Yield Comparison
MetricReagent A (-SnMe 3​ )Reagent B (-SnBu 3​ )Reagent C (-BPin / Suzuki)
Isolated Yield (%) 92%74%18% (Major byproduct: des-borylated Py)
Reaction Time (h) 4.516.024.0
Turnover Number (TON) 18.414.83.6
Turnover Frequency (TOF) 4.08 h⁻¹0.92 h⁻¹0.15 h⁻¹
Purification Difficulty Low (Aqueous wash removes Sn)High (Silica streaking)Low
Reagent Stability High (Bench-stable)High (Bench-stable)Low (Rapid protodeboronation)

Data Analysis: Reagent A vastly outperforms Reagent B in both TOF and overall yield. The smaller methyl ligands lower the activation energy barrier for transmetalation. Reagent C (the Suzuki alternative) fails dramatically; the proximity of the boronic ester to the basic pyridine nitrogen induces rapid protodeboronation before transmetalation can occur, validating the necessity of the stannyl approach for 2-pyridyl architectures.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates in-process controls (IPCs) and a specialized workup designed to mitigate tin toxicity and validate product formation[3].

Materials Required
  • 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine (1.2 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Pd(PPh 3​ ) 4​ (0.05 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

  • Aqueous Potassium Fluoride (KF) solution (sat.)

Step-by-Step Methodology

Step 1: System Degassing (Critical for Pd(0) stability)

  • Action: Charge a Schlenk flask with the aryl halide and Pd(PPh 3​ ) 4​ . Add anhydrous 1,4-Dioxane. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Pd(0) is highly susceptible to oxidation by dissolved O 2​ , forming catalytically dead Pd(II) oxides. Degassing ensures the catalyst remains in its active state.

Step 2: Reagent Addition & Thermal Activation

  • Action: Backfill with Argon. Add 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine via a gas-tight syringe. Heat the reaction mixture to 100 °C.

  • Validation Check 1 (2 hours): Pull a 50 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the depletion of the aryl halide and the appearance of the product mass [M+H]⁺.

Step 3: Quenching & The "KF Workup"

  • Action: Cool the reaction to room temperature. Add an equal volume of saturated aqueous KF solution and stir vigorously for 1 hour.

  • Causality: Trimethyltin halides (Me 3​ SnX) are toxic and can contaminate the final API. Fluoride ions react with the tin byproducts to form Me 3​ SnF, an insoluble polymeric solid that precipitates out of the organic phase[1].

  • Validation Check 2: The formation of a fine white precipitate confirms the successful sequestration of the tin species.

Step 4: Filtration and Isolation

  • Action: Filter the biphasic mixture through a pad of Celite to remove the Pd-black and Me 3​ SnF polymer. Separate the organic layer, dry over MgSO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

ProtocolWorkflow Prep 1. Reagent Prep Freeze-Pump-Thaw React 2. Stille Coupling 100°C, Dioxane, Argon Prep->React Monitor 3. In-Process Control LC-MS Aliquot Check React->Monitor Quench 4. KF Quench Precipitate Me3SnF Monitor->Quench Purify 5. Filtration & CC Remove Pd-black & Sn Quench->Purify

Figure 2: Self-validating experimental workflow featuring the critical KF quench step for tin byproduct removal.

Conclusion

For the synthesis of 2-substituted 4-propynylpyridines, 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is the superior reagent. While the toxicity of trimethyltin requires stringent safety and workup protocols (specifically the KF precipitation method), its catalytic efficiency, driven by reduced steric hindrance during transmetalation, vastly outperforms both tributylstannyl and boronic acid alternatives. This makes it an indispensable tool for drug development professionals requiring high-yielding, scalable cross-coupling of electron-deficient heteroaryls.

Sources

Validation

A Spectroscopic and Synthetic Guide to Trimethylstannyl vs. Halogenated Pyridine Precursors

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the pyridine ring is a cornerstone of molecular design. The choice of precursor is a critical decision that d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the pyridine ring is a cornerstone of molecular design. The choice of precursor is a critical decision that dictates not only the success of subsequent cross-coupling reactions but also influences reaction conditions, purification strategies, and ultimately, the overall efficiency of a synthetic campaign. This guide provides an in-depth spectroscopic and synthetic comparison of two major classes of pyridine precursors: trimethylstannyl pyridines and their halogenated counterparts. By understanding the distinct spectroscopic signatures and synthetic considerations of each, researchers can make more informed decisions in the laboratory.

This guide will delve into a head-to-head comparison of the spectroscopic characteristics of 2-substituted pyridines, specifically contrasting 2-trimethylstannylpyridine with 2-chloropyridine, 2-bromopyridine, and 2-iodopyridine. This will be followed by a discussion of their synthetic utility and detailed experimental protocols.

Spectroscopic Comparison: Unveiling the Electronic and Structural Differences

The electronic differences between the electron-rich trimethylstannyl group and the electron-withdrawing halogens manifest in distinct ways across various spectroscopic techniques. The following sections provide a detailed analysis of these differences, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structural and electronic nuances of these pyridine precursors.

The ¹H NMR spectra of 2-substituted pyridines are highly informative. The electron-donating nature of the trimethylstannyl group leads to a general upfield shift (lower ppm) of the pyridine ring protons compared to the halogenated analogues. This is a direct consequence of increased electron density on the aromatic ring. Conversely, the electronegative halogens deshield the ring protons, causing them to resonate at a higher frequency (downfield).

The trend among the halogens is also predictable based on their electronegativity and inductive effects. The downfield shift of the proton ortho to the substituent (H-6) generally follows the order: I < Br < Cl.

Table 1: ¹H NMR Chemical Shifts (ppm) for 2-Substituted Pyridines

CompoundH-3H-4H-5H-6Sn-CH₃
2-Trimethylstannylpyridine7.45 (dd)7.55 (td)7.15 (ddd)8.65 (ddd)0.35 (s)
2-Chloropyridine[1]7.32 (dd)7.64 (td)7.23 (ddd)8.39 (ddd)-
2-Bromopyridine[2]7.49 (dd)7.56 (td)7.26 (ddd)8.36 (ddd)-
2-Iodopyridine7.73 (dd)7.47 (td)6.95 (ddd)8.28 (ddd)-

Note: Data for 2-trimethylstannylpyridine, 2-chloropyridine, 2-bromopyridine, and 2-iodopyridine are sourced from the Spectral Database for Organic Compounds (SDBS). Coupling constants (J) are omitted for clarity but are crucial for full spectral interpretation.

The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms within the pyridine ring. The carbon directly attached to the substituent (C-2) shows the most dramatic variation. For 2-trimethylstannylpyridine, the C-2 resonance is significantly upfield compared to the halogenated pyridines. This is due to the combined effects of the electropositive tin atom and hyperconjugation.

Among the halopyridines, the C-2 chemical shift is heavily influenced by the "heavy atom effect" for bromine and iodine, which induces an upfield shift despite their electronegativity. Chlorine, lacking this significant effect, results in a downfield shift for C-2 compared to pyridine itself.

Table 2: ¹³C NMR Chemical Shifts (ppm) for 2-Substituted Pyridines

CompoundC-2C-3C-4C-5C-6Sn-CH₃
2-Trimethylstannylpyridine170.1134.9135.5127.9149.2-8.1
2-Chloropyridine[3]150.5124.1138.9122.6149.5-
2-Bromopyridine[4][5]142.4128.4138.6122.8150.3-
2-Iodopyridine110.1131.9138.2122.1149.8-

Note: Data for 2-trimethylstannylpyridine, 2-chloropyridine, 2-bromopyridine, and 2-iodopyridine are sourced from the Spectral Database for Organic Compounds (SDBS).

A unique and powerful feature of organotin compounds is the ability to directly probe the tin nucleus using ¹¹⁹Sn NMR spectroscopy. This technique is highly sensitive to the coordination environment of the tin atom. For 2-trimethylstannylpyridine, the ¹¹⁹Sn chemical shift provides definitive evidence of the C-Sn bond and can be used to monitor the progress of reactions involving the stannane. The chemical shift for tetracoordinate tin compounds typically falls in a broad range, but for a given class of compounds, it is highly characteristic.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides valuable information about the vibrational modes of the pyridine ring and the substituents. The C-H stretching and bending vibrations of the pyridine ring are subtly influenced by the electronic nature of the substituent. More diagnostically, the trimethylstannyl group will exhibit characteristic C-Sn stretching vibrations in the fingerprint region (typically around 500-600 cm⁻¹).

The C-X (X = Cl, Br, I) stretching vibrations of the halopyridines are also found in the fingerprint region and their frequencies decrease with increasing mass of the halogen (Cl > Br > I).

Table 3: Key IR Absorption Frequencies (cm⁻¹) for 2-Substituted Pyridines

CompoundPyridine Ring C=C, C=N StretchC-H Aromatic StretchC-X / C-Sn Stretch
2-Trimethylstannylpyridine~1570, 1550, 1460, 1420~3050~530 (C-Sn)
2-Chloropyridine~1580, 1565, 1460, 1425~3060~750 (C-Cl)
2-Bromopyridine~1575, 1560, 1455, 1420~3055~670 (C-Br)
2-Iodopyridine~1570, 1555, 1450, 1415~3050~620 (C-I)

Note: Data is generalized from typical values found in spectral databases and literature. The exact positions can vary based on the physical state of the sample.

Mass Spectrometry (MS): Fragmentation Patterns and Isotopic Signatures

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. Trimethylstannyl pyridines exhibit a characteristic isotopic pattern for tin, which has several naturally occurring isotopes. The fragmentation is often characterized by the loss of methyl groups and the pyridine ring.

Halogenated pyridines also show distinct isotopic patterns, particularly for chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio). The fragmentation of halopyridines typically involves the loss of the halogen atom or the expulsion of HCN.

Synthetic Utility: A Tale of Two Couplings

The primary synthetic application of both trimethylstannyl and halogenated pyridine precursors is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Stille Coupling with Trimethylstannyl Pyridines

Trimethylstannyl pyridines are key reagents in the Stille cross-coupling reaction . A significant advantage of the Stille coupling is that it often proceeds under neutral or mild conditions and tolerates a wide range of functional groups. However, a major drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.

Suzuki Coupling with Halogenated Pyridines

Halogenated pyridines are the workhorses of the Suzuki-Miyaura cross-coupling reaction , where they are coupled with organoboron reagents. The Suzuki coupling is often favored due to the low toxicity of the boron reagents and the ease of removal of the byproducts, which are typically water-soluble.[6] The reactivity of the halopyridine in Suzuki coupling generally follows the order: I > Br > Cl.

G cluster_0 Stille Coupling cluster_1 Suzuki Coupling Stille_Precursor Trimethylstannyl Pyridine Stille_Product Functionalized Pyridine Stille_Precursor->Stille_Product Pd(0) catalyst Stille_Partner Organohalide (R-X) Stille_Partner->Stille_Product Suzuki_Precursor Halogenated Pyridine Suzuki_Product Functionalized Pyridine Suzuki_Precursor->Suzuki_Product Pd(0) catalyst, Base Suzuki_Partner Organoboron Reagent (R-B(OR)₂) Suzuki_Partner->Suzuki_Product

Caption: Comparison of Stille and Suzuki cross-coupling workflows.

Experimental Protocols

The following are representative protocols for the synthesis of 2-bromopyridine and the acquisition of a ¹³C NMR spectrum.

Synthesis of 2-Bromopyridine

This procedure is adapted from established literature methods.[2][7][8]

Materials:

  • 2-Aminopyridine

  • 48% Hydrobromic acid

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Diethyl ether

  • Potassium hydroxide

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, add 48% hydrobromic acid.

  • Cool the flask in an ice-salt bath to below 0 °C.

  • Slowly add 2-aminopyridine to the stirred acid.

  • Add bromine dropwise while maintaining the temperature below 0 °C.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 0 °C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Slowly add a concentrated solution of sodium hydroxide, keeping the temperature below 25 °C.

  • Extract the reaction mixture with diethyl ether.

  • Dry the combined ether extracts over solid potassium hydroxide.

  • Distill the dried extract under reduced pressure to obtain 2-bromopyridine.

Acquisition of a ¹³C NMR Spectrum

Sample Preparation:

  • Dissolve 10-50 mg of the pyridine precursor in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Instrument Setup and Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution.

  • Set the appropriate acquisition parameters for ¹³C NMR, including the spectral width, acquisition time, relaxation delay, and number of scans. A proton-decoupled experiment is typically performed to simplify the spectrum.

  • Acquire the spectrum.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0 ppm.

G start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire Spectrum setup->acquire process Process Data (FT, Phasing, Baseline) acquire->process reference Reference to TMS process->reference end End reference->end

Caption: General workflow for NMR sample preparation and data acquisition.

Conclusion

The choice between trimethylstannyl and halogenated pyridine precursors is a nuanced one, with each class offering distinct advantages and disadvantages. Trimethylstannyl pyridines, while more toxic, provide access to the versatile Stille coupling, which often proceeds under mild conditions with excellent functional group tolerance. Halogenated pyridines, particularly bromo- and iodo-pyridines, are the precursors of choice for the widely used Suzuki coupling, which benefits from the low toxicity of the reagents and the ease of byproduct removal.

A thorough understanding of the spectroscopic characteristics of these precursors is invaluable for reaction monitoring, quality control, and structural elucidation. The distinct NMR, IR, and MS signatures provide a wealth of information that can guide the synthetic chemist in their endeavors. Ultimately, the optimal choice of precursor will depend on the specific synthetic target, the desired reaction conditions, and the available resources.

References

  • Allen, C. F. H.; Thirtle, J. R. 2-Bromopyridine. Org. Synth.1946, 26, 16. DOI: 10.15227/orgsyn.026.0016.
  • PrepChem. Preparation of 2-bromopyridine. [Link] (accessed Mar 22, 2026).

  • Spectral Database for Organic Compounds (SDBS). [Link] (accessed Mar 22, 2026).

  • Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link] (accessed Mar 22, 2026).

  • ResearchGate. UV-vis spectra of 2-Chloropyridine and ICl in Chloroform at 25 °C for 1... [Link] (accessed Mar 22, 2026).

  • Hansen, M. R. High-resolution 13C NMR spectra and long-range 13C1H spin coupling constants in pyridine and 2-bromopyridine. J. Magn. Reson.1973, 10 (2), 138-143.
  • Scientific Laboratory Supplies. 2-Chloropyridine, 99%. [Link] (accessed Mar 22, 2026).

  • Scientific Laboratory Supplies. 2-Iodopyridine, 98%. [Link] (accessed Mar 22, 2026).

  • Labor.com. Sigma-Aldrich B8010 2-Bromopyridine 99% 100 gr. [Link] (accessed Mar 22, 2026).

  • Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link] (accessed Mar 22, 2026).

  • PubChem. 2-Chloropyridine. [Link] (accessed Mar 22, 2026).

  • NIST. Pyridine, 2-chloro-. [Link] (accessed Mar 22, 2026).

  • SIELC Technologies. Uv-Vis Spectrum of 4-Amino-2-chloropyridine. [Link] (accessed Mar 22, 2026).

  • PubChem. 2-Bromopyridine. [Link] (accessed Mar 22, 2026).

  • ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations:... [Link] (accessed Mar 22, 2026).

  • ResearchGate. UV−vis spectra (CH 2 Cl 2 ) of the compounds indicated.. [Link] (accessed Mar 22, 2026).

  • PubChem. 2-Iodopyridine. [Link] (accessed Mar 22, 2026).

Sources

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